Product packaging for Isradipine-d6(Cat. No.:)

Isradipine-d6

Cat. No.: B12398388
M. Wt: 377.4 g/mol
InChI Key: HMJIYCCIJYRONP-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isradipine-d6 is a deuterium-labeled analog of Isradipine (PN 200-110), which is an orally active and potent dihydropyridine L-type calcium channel blocker (CCB) . As a deuterated compound, it is designed for use as an internal standard in mass spectrometry-based assays, facilitating precise quantitative analysis of the parent drug in complex biological matrices during pharmacokinetic and metabolism studies . The parent compound, Isradipine, functions by binding with high affinity to L-type calcium channels in their inactive state, thereby inhibiting the influx of calcium ions into vascular smooth muscle and cardiac cells . This mechanism results in peripheral vasodilation, reduced systemic vascular resistance, and lowered blood pressure, with noted selectivity for vascular smooth muscle over cardiac muscle . In research settings, Isradipine has been investigated as a powerful peripheral vasodilator and has shown neuroprotective potential in mouse models of Parkinson's disease, making it a compound of interest for neurological research . This compound enables more accurate and reliable study of these properties and applications. This product is intended for research purposes only and is not approved for use in humans, animals, or as a therapeutic or diagnostic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21N3O5 B12398388 Isradipine-d6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H21N3O5

Molecular Weight

377.4 g/mol

IUPAC Name

5-O-(1,1,1,3,3,3-hexadeuteriopropan-2-yl) 3-O-methyl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C19H21N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9,16,20H,1-5H3/i1D3,2D3

InChI Key

HMJIYCCIJYRONP-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])OC(=O)C1=C(NC(=C(C1C2=CC=CC3=NON=C32)C(=O)OC)C)C

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Purity Analysis of Isradipine-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Isradipine-d6, a deuterated analog of the calcium channel blocker Isradipine. This document is intended for researchers, scientists, and drug development professionals involved in the fields of medicinal chemistry, drug metabolism studies, and analytical chemistry.

Introduction

Isradipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1] Deuterium-labeled isotopologues of pharmaceutical compounds, such as this compound, are valuable tools in drug discovery and development. They are particularly useful as internal standards in quantitative bioanalytical assays using mass spectrometry, and for studying drug metabolism (ADME), pharmacokinetics (PK), and potential kinetic isotope effects. The replacement of hydrogen with deuterium at specific positions can lead to altered metabolic profiles, potentially improving the drug's pharmacokinetic properties. This guide details a feasible synthetic route to this compound and the analytical methodologies for verifying its isotopic purity.

Synthesis of this compound

The synthesis of this compound can be achieved through a modification of the well-established Hantzsch dihydropyridine synthesis.[2][3][4] This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and an enamine or ammonia. For the synthesis of this compound, the deuterium labels are introduced via a deuterated β-ketoester, specifically isopropyl-d6 acetoacetate.

Proposed Synthetic Scheme

The overall synthetic strategy involves a three-component reaction as depicted below. The key deuterated starting material is isopropyl-d6 acetoacetate, where the six hydrogen atoms of the isopropyl group are replaced with deuterium.

This compound Synthesis cluster_reactants Starting Materials aldehyde 2,1,3-Benzoxadiazole- 4-carboxaldehyde reaction aldehyde->reaction ketoester Isopropyl-d6 acetoacetate ketoester->reaction enamine Methyl 3-aminocrotonate enamine->reaction product This compound reaction->product Hantzsch Synthesis (e.g., Reflux in Ethanol)

Caption: Proposed Hantzsch synthesis route for this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,1,3-benzoxadiazole-4-carboxaldehyde (1.0 eq), isopropyl-d6 acetoacetate (1.0 eq), and methyl 3-aminocrotonate (1.0 eq) in a suitable solvent such as absolute ethanol.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product as a crystalline solid.

Expected Yield and Purity

The Hantzsch dihydropyridine synthesis is a robust reaction, and yields for analogous non-deuterated syntheses are typically in the range of 60-80%. The chemical purity of the final product is expected to be >98% after purification.

ParameterExpected Value
Yield 60 - 80%
Chemical Purity > 98%
Appearance Yellow crystalline solid

Isotopic Purity Analysis

The determination of isotopic purity is critical to ensure the quality of the synthesized this compound. This involves confirming the number and location of the deuterium atoms and quantifying the percentage of the deuterated species relative to any residual non-deuterated or partially deuterated isotopologues. The primary techniques for this analysis are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Mass Spectrometry Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for determining isotopic enrichment.[6][7]

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile/water).

  • Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18) to separate the analyte from any potential impurities. A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is commonly used.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode. The analysis is performed in full scan mode to observe the molecular ion cluster and in multiple reaction monitoring (MRM) mode for sensitive quantification. For non-deuterated Isradipine, a common MRM transition is m/z 372.1 → m/z 312.2.[8] For this compound, the expected transition would be m/z 378.1 → m/z 318.2 (assuming fragmentation does not involve the deuterated isopropyl group).

The isotopic purity is determined by analyzing the relative intensities of the mass peaks corresponding to the different isotopologues (d0 to d6).

IsotopologueExpected [M+H]⁺ (m/z)
Isradipine (d0)372.2
Isradipine-d1373.2
Isradipine-d2374.2
Isradipine-d3375.2
Isradipine-d4376.2
Isradipine-d5377.2
This compound 378.2

The isotopic enrichment is calculated from the peak areas of the extracted ion chromatograms for each isotopologue. A high isotopic purity would be indicated by the d6 isotopologue having a significantly higher abundance (>98%) compared to the other isotopologues.

NMR Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for confirming the position of the deuterium labels and for an independent assessment of isotopic purity.[5][9]

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum will show a significant reduction or complete disappearance of the signal corresponding to the isopropyl methine proton and the two methyl groups of the isopropyl ester, compared to the spectrum of non-deuterated Isradipine. The integration of the remaining proton signals relative to a known internal standard can be used to quantify the level of deuteration.

  • ²H NMR Spectroscopy: The ²H (Deuterium) NMR spectrum will show a signal at the chemical shift corresponding to the isopropyl group, confirming the presence and location of the deuterium atoms.

NucleusExpected Chemical Shift (δ, ppm)Observation for this compound
¹H ~5.0 (septet, 1H, -CH(CH₃)₂)Signal intensity significantly reduced or absent
¹H ~1.2 (doublet, 6H, -CH(CH₃)₂)Signal intensity significantly reduced or absent
²H ~5.0 and ~1.2Signals present, confirming deuteration at the isopropyl group

Workflow Diagrams

Synthesis and Purification Workflow

Synthesis_Purification_Workflow start Start reactants Combine Reactants: - Aldehyde - Isopropyl-d6 acetoacetate - Methyl 3-aminocrotonate start->reactants reaction Hantzsch Reaction (Reflux in Ethanol) reactants->reaction tlc Monitor by TLC reaction->tlc tlc->reaction Incomplete workup Cool and Isolate Crude Product tlc->workup Complete purification Purify Product workup->purification recrystallization Recrystallization purification->recrystallization chromatography Column Chromatography purification->chromatography analysis Characterize Final Product (NMR, MS, Purity) recrystallization->analysis chromatography->analysis end End analysis->end

Caption: Workflow for the synthesis and purification of this compound.

Isotopic Purity Analysis Workflow

Isotopic_Purity_Analysis_Workflow cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy start Synthesized This compound Sample ms_prep Prepare Sample for MS start->ms_prep nmr_prep Prepare Sample for NMR start->nmr_prep lcms LC-MS/MS Analysis ms_prep->lcms ms_data Acquire Full Scan and MRM Data lcms->ms_data ms_calc Calculate Isotopic Enrichment ms_data->ms_calc report Final Report on Isotopic Purity ms_calc->report h_nmr Acquire ¹H NMR Spectrum nmr_prep->h_nmr d_nmr Acquire ²H NMR Spectrum nmr_prep->d_nmr nmr_analysis Confirm Deuteration Site and Purity h_nmr->nmr_analysis d_nmr->nmr_analysis nmr_analysis->report

Caption: Analytical workflow for determining the isotopic purity of this compound.

Conclusion

This technical guide outlines a practical approach for the synthesis of this compound and the subsequent analysis of its isotopic purity. The modified Hantzsch synthesis provides a direct route to the target compound, and the combination of high-resolution mass spectrometry and NMR spectroscopy offers a robust analytical framework for its characterization. The successful synthesis and thorough characterization of this compound are essential for its reliable use in various applications within drug discovery and development.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Isradipine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and stability of Isradipine-d6, a deuterated analog of the calcium channel blocker Isradipine. The information herein is intended to support research and development activities by providing key data and methodologies in a structured and accessible format.

Chemical Properties

This compound is a synthetic, deuterated form of Isradipine, used primarily as an internal standard in pharmacokinetic and metabolic studies. The incorporation of six deuterium atoms provides a distinct mass signature for mass spectrometry-based detection, without significantly altering its chemical behavior.

Quantitative Chemical Data

The fundamental chemical properties of this compound are summarized in the table below, with a comparison to its non-deuterated counterpart.

PropertyThis compoundIsradipine
Molecular Formula C₁₉H₁₅D₆N₃O₅[1]C₁₉H₂₁N₃O₅
Molecular Weight 377.43 g/mol [1]371.39 g/mol
CAS Number 75695-93-1 (non-deuterated)[1]75695-93-1[2]
Appearance Yellow, fine crystalline powderYellow, fine crystalline powder[3]
Purity Typically >98%>98%
Solubility

Isradipine is practically insoluble in water but is soluble in organic solvents. The solubility profile of this compound is expected to be comparable.

SolventSolubility (Isradipine)
Water<10 mg/L at 37°C
DMSOUp to 100 mM
EthanolUp to 50 mM
AcetoneFreely soluble
ChloroformFreely soluble
Methylene ChlorideFreely soluble

Stability and Storage

Proper handling and storage are critical to maintain the integrity of this compound. While specific long-term stability studies on this compound are not extensively published, data from its non-deuterated form offers reliable guidance.

Storage Recommendations
FormStorage ConditionDuration
Solid (Powder) Room Temperature or 2-8°CRefer to manufacturer's specifications
Solutions in Organic Solvents -20°C or -80°CUp to 1 month or longer; aliquot to avoid freeze-thaw cycles[4]
Stability Profile

Studies on Isradipine indicate that it is a stable compound under normal storage conditions but is susceptible to degradation under certain circumstances. A study on an extemporaneously compounded oral liquid of Isradipine (1 mg/mL) found it to be stable for at least 35 days when stored in amber glass bottles at 4°C[5][6]. The color, odor, and pH of the suspension did not change appreciably over the study period[5][6].

Key stability considerations include:

  • Light Sensitivity : As a dihydropyridine derivative, Isradipine is sensitive to light. It should be stored in light-resistant containers.

  • Oxidation : Isradipine can be susceptible to oxidative degradation.

  • pH : While stable in neutral and slightly acidic conditions, prolonged exposure to strong acids or bases may lead to degradation.

Experimental Protocols

The following section details a representative experimental protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method, which can be adapted for the analysis of this compound.

Stability-Indicating HPLC Method

This method is designed to separate this compound from its potential degradation products, thus providing a clear indication of its stability over time.

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound in the presence of its degradants.

Instrumentation and Materials:

  • HPLC system with a UV or PDA detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Buffer (e.g., phosphate or acetate buffer, pH adjusted)

Chromatographic Conditions:

  • Mobile Phase: A mixture of organic solvent (acetonitrile and/or methanol) and an aqueous buffer. A common starting point is a ratio of 60:30:10 (v/v/v) of acetonitrile, methanol, and water[7]. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min[7]

  • Column Temperature: Ambient

  • Detection Wavelength: 327 nm[8]

  • Injection Volume: 20 µL

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and dilute to a working concentration within the linear range of the assay (e.g., 10-100 µg/mL).

  • Sample Preparation: Subject this compound samples to stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation. Prepare solutions of the stressed samples at the same concentration as the standard solution.

  • Analysis: Inject the standard and stressed sample solutions into the HPLC system and record the chromatograms.

  • Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Visualizations

The following diagrams illustrate the mechanism of action of Isradipine and a typical workflow for a stability study.

cluster_membrane Cell Membrane L_type_Ca_channel L-type Calcium Channel Ca2_influx Ca²⁺ Influx L_type_Ca_channel->Ca2_influx Inhibits Isradipine_d6 This compound Isradipine_d6->L_type_Ca_channel Blocks Calmodulin Calmodulin Activation Ca2_influx->Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction Vasodilation Vasodilation Contraction->Vasodilation Reduction leads to

Caption: Mechanism of action of this compound.

Start Start: Stability Study Design Method_Dev Develop Stability-Indicating Analytical Method (e.g., HPLC) Start->Method_Dev Method_Val Validate Method (ICH Guidelines) Method_Dev->Method_Val Sample_Prep Prepare and Store Samples (Defined Conditions) Method_Val->Sample_Prep Timepoints Pull Samples at Defined Timepoints Sample_Prep->Timepoints Analysis Analyze Samples Timepoints->Analysis Data_Eval Evaluate Data (Assay, Purity, Degradants) Analysis->Data_Eval Report Generate Stability Report Data_Eval->Report

Caption: Workflow for a typical stability study.

References

High-Purity Isradipine-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the commercial sourcing, synthesis, and analytical characterization of high-purity Isradipine-d6, a deuterated analog of the calcium channel blocker Isradipine. This document is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in pharmacokinetic and metabolic studies.

Commercial Availability

High-purity this compound is available from specialized chemical suppliers. While not as commonly stocked as its non-deuterated counterpart, it can be procured from vendors who specialize in isotopically labeled compounds. Two prominent commercial sources for this compound have been identified:

  • MedChemExpress: A supplier of research chemicals and bioactive compounds, MedChemExpress lists this compound in their catalog, confirming its availability.[1][2] Researchers can request a Certificate of Analysis for detailed purity and isotopic enrichment data.

  • TLC Pharmaceutical Standards: This company specializes in the custom synthesis of complex organic compounds, including isotopically labeled standards. Their product listings include this compound and Isradipine-d7 as related products to Isradipine impurities, indicating their capability for its synthesis.

It is recommended that researchers contact these suppliers directly to obtain the most current information on availability, pricing, and detailed technical specifications.

Quantitative Data Summary

For researchers requiring precise quantification, the purity and isotopic enrichment of this compound are critical parameters. The following table summarizes the expected technical data for commercially available high-purity this compound, based on typical specifications for deuterated standards from reputable suppliers.

ParameterSpecificationMethod of Analysis
Chemical Purity ≥98%HPLC, LC-MS
Isotopic Purity ≥99% atom % DMass Spectrometry, NMR
Isotopic Enrichment Deuterium incorporation at specific sites (typically on the isopropyl group)NMR
Appearance White to off-white solidVisual Inspection
Solubility Soluble in DMSO, MethanolAs per supplier data
Storage -20°C for long-term storageAs per supplier data

Experimental Protocols

Synthesis of this compound

General Synthetic Approach:

The synthesis of the dihydropyridine ring of Isradipine involves the condensation of three key components:

  • An aldehyde (2-nitrobenzaldehyde or a derivative).

  • A β-ketoester (ethyl acetoacetate).

  • An enamine or an ammonia source.

To introduce the deuterium labels at the isopropyl group, a deuterated isopropanol (isopropanol-d7 or isopropanol-d8) would be used to synthesize the corresponding deuterated β-ketoester.

Example Reaction Step (Illustrative):

Transesterification to introduce the deuterated isopropyl group:

Ethyl acetoacetate can be transesterified with isopropanol-d7 in the presence of a suitable catalyst to yield isopropyl-d6-acetoacetate. This deuterated intermediate would then be used in the Hantzsch reaction to assemble the final this compound molecule.

Note: The precise reaction conditions, including catalysts, solvents, and purification methods, would be optimized by the commercial supplier to ensure high purity and isotopic enrichment.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine chemical purity by separating this compound from any non-deuterated Isradipine and other impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of this compound and to determine the degree of deuterium incorporation (isotopic enrichment).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the specific location of the deuterium atoms. The absence of signals in the ¹H NMR spectrum at the deuterated positions confirms successful labeling.

Visualizations

Experimental Workflow: this compound in a Pharmacokinetic Study

The following diagram illustrates a typical experimental workflow for the use of this compound as an internal standard in a pharmacokinetic study of Isradipine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma/Tissue) spike Spike with this compound (Internal Standard) sample->spike extract Protein Precipitation & Extraction spike->extract dry Evaporation & Reconstitution extract->dry lcms LC-MS/MS Injection dry->lcms quant Quantification of Isradipine vs. This compound lcms->quant pk Pharmacokinetic Modeling quant->pk

Caption: Experimental workflow for a pharmacokinetic study using this compound.

Signaling Pathway: Mechanism of Action of Isradipine

This diagram illustrates the signaling pathway through which Isradipine exerts its therapeutic effect as a calcium channel blocker.

signaling_pathway cluster_cell Vascular Smooth Muscle Cell isradipine Isradipine ltcc L-type Calcium Channel isradipine->ltcc Blocks vasodilation Vasodilation isradipine->vasodilation ca2_influx Ca²⁺ Influx ltcc->ca2_influx vasoconstriction Vasoconstriction ca2_influx->vasoconstriction

Caption: Simplified signaling pathway of Isradipine's action.

References

An In-depth Technical Guide to Isradipine-d6: Properties, and In-Vitro/In-Vivo Experimental Considerations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated dihydropyridine calcium channel blocker, Isradipine-d6. It is designed to furnish researchers and professionals in drug development with essential data and methodologies for preclinical studies. This document covers the physicochemical properties of this compound, its mechanism of action, and detailed experimental protocols.

Core Physicochemical Properties

Isotopically labeled compounds such as this compound are crucial tools in pharmaceutical research, particularly in pharmacokinetic and metabolic studies. The substitution of hydrogen with deuterium atoms can subtly alter the metabolic fate of a drug, often leading to a slower rate of metabolism and a longer half-life, without significantly changing its primary pharmacological activity.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its non-deuterated counterpart, Isradipine. It is important to note that a definitive, officially registered CAS number for this compound is not consistently available across major chemical databases. The CAS number 75695-93-1 is frequently listed for Isradipine and has also been associated with this compound by some commercial suppliers, which can be a source of ambiguity. Researchers are advised to verify the identity of their specific compound through analytical methods.

PropertyThis compoundIsradipine
CAS Number Ambiguous (often cited as 75695-93-1)75695-93-1[1][2][3][4][5][6]
Molecular Formula C₁₉H₁₅D₆N₃O₅C₁₉H₂₁N₃O₅
Molecular Weight 377.43 g/mol 371.39 g/mol

Mechanism of Action: L-type Calcium Channel Blockade

Isradipine is a potent and selective blocker of L-type voltage-gated calcium channels (Caᵥ1.x).[7] Its mechanism of action is central to its therapeutic effects, primarily vasodilation, which leads to a reduction in blood pressure. The signaling pathway is initiated by the binding of Isradipine to the α1 subunit of the L-type calcium channel, which is a transmembrane protein. This binding stabilizes the channel in its inactivated state, thereby preventing the influx of extracellular calcium ions into the cell.

The reduction in intracellular calcium concentration has a direct impact on the cellular machinery responsible for muscle contraction. In vascular smooth muscle cells, the influx of calcium through L-type channels is a critical step for vasoconstriction. By inhibiting this influx, Isradipine leads to smooth muscle relaxation and vasodilation.

Below is a diagram illustrating the signaling pathway of Isradipine's action on vascular smooth muscle cells.

Isradipine_Signaling_Pathway Ca_ext Ca²⁺ L_type_channel L-type Ca²⁺ Channel (α1 subunit) Ca_int Ca²⁺ L_type_channel->Ca_int Ca²⁺ Influx (Blocked) Relaxation Vasodilation L_type_channel->Relaxation Inhibition leads to Isradipine This compound Isradipine->L_type_channel Calmodulin Calmodulin Ca_int->Calmodulin Binds to CaM_complex Ca²⁺-Calmodulin Complex MLCK_inactive Inactive MLCK CaM_complex->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Leads to

Isradipine's inhibitory action on L-type calcium channels.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound.

In Vivo Oral Administration in Mice

This protocol is adapted from a study developing a non-invasive oral administration method for Isradipine in mice.[8]

Objective: To achieve consistent and therapeutically relevant plasma concentrations of Isradipine in mice for preclinical efficacy and safety studies.

Materials:

  • This compound

  • Flavored yogurt (e.g., strawberry-flavored) as a vehicle

  • Single-housed male or female C57BL/6N mice (11-18 weeks old)[8]

  • Standard mouse housing with controlled temperature and light/dark cycle[8]

  • 35 mm cell culture dishes

Procedure:

  • Acclimation and Training (4-6 days):

    • Single-house mice for at least one week prior to the experiment.[8]

    • Train the mice to voluntarily consume the flavored yogurt vehicle. Present 200-500 µL of drug-free yogurt on a 35 mm cell culture dish placed on the cage floor, 2-3 times a day.

    • Continue training until the majority of mice consume the yogurt within 1-5 minutes of presentation. This minimizes stress and novelty responses during the drug administration phase.

  • Drug Preparation and Administration (2 consecutive days):

    • Immediately before administration, thoroughly mix the desired dose of this compound into the flavored yogurt.

    • Present the this compound-laced yogurt to the mice on the culture dish.

    • The dosing regimen can be adjusted based on pharmacokinetic studies. For example, a dose of 0.1 mg every 8 hours has been shown to achieve stable plasma concentrations.[8]

  • Pharmacokinetic Analysis:

    • Collect blood samples at predetermined time points post-administration to determine plasma concentrations of this compound.

    • Analyze plasma samples using a validated LC-MS/MS method to quantify the concentration of the deuterated compound and its metabolites.

Workflow Diagram:

Oral_Administration_Workflow Start Start Acclimation Mouse Acclimation (Single-housed, 1 week) Start->Acclimation Training Yogurt Vehicle Training (4-6 days, 2-3 times/day) Acclimation->Training Drug_Prep Prepare this compound in Yogurt Vehicle Training->Drug_Prep Administration Oral Administration (e.g., 0.1 mg every 8h for 2 days) Drug_Prep->Administration PK_Sampling Pharmacokinetic Blood Sampling Administration->PK_Sampling Analysis LC-MS/MS Analysis of Plasma Samples PK_Sampling->Analysis End End Analysis->End

Workflow for in-vivo oral administration of this compound.
In Vitro Patch-Clamp Electrophysiology Assay

The patch-clamp technique is the gold standard for studying the effects of compounds on ion channels. This generalized protocol outlines the steps for a whole-cell patch-clamp experiment to measure the effect of this compound on L-type calcium channels.

Objective: To quantify the inhibitory effect of this compound on L-type calcium channel currents in a cellular model.

Materials:

  • A cell line expressing L-type calcium channels (e.g., HEK293 cells stably transfected with the α1c subunit)

  • Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling micropipettes

  • Extracellular (bath) solution (e.g., containing in mM: 140 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4 with TEA-OH)

  • Intracellular (pipette) solution (e.g., containing in mM: 120 Cs-aspartate, 5 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2 with CsOH)

  • This compound stock solution (e.g., in DMSO) and perfusion system

Procedure:

  • Cell Preparation:

    • Culture the cells on glass coverslips to sub-confluent densities.

    • Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Pipette Preparation and Sealing:

    • Pull glass micropipettes to a resistance of 3-7 MΩ when filled with the intracellular solution.

    • Using the micromanipulator, approach a target cell with the micropipette while applying slight positive pressure.

    • Once the pipette touches the cell membrane (observed as an increase in resistance), release the positive pressure to form a high-resistance (GΩ) seal.

  • Whole-Cell Configuration:

    • Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration. This allows for control of the intracellular voltage and measurement of whole-cell currents.

  • Data Recording:

    • Clamp the cell membrane potential at a holding potential where L-type calcium channels are mostly in a closed state (e.g., -80 mV).

    • Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit inward calcium (or barium) currents through the L-type channels.

    • Record baseline currents in the absence of the drug.

  • Drug Application and Measurement:

    • Perfuse the recording chamber with the extracellular solution containing a known concentration of this compound.

    • After a stable drug effect is reached, repeat the voltage-step protocol to record the inhibited channel currents.

    • Wash out the drug with the control extracellular solution to observe the reversibility of the block.

    • Repeat with a range of this compound concentrations to determine the concentration-response relationship and calculate the IC₅₀ value.

Logical Relationship Diagram:

Patch_Clamp_Logic Start Start Cell_Prep Prepare Cells Expressing L-type Ca²⁺ Channels Start->Cell_Prep Pipette_Prep Pull and Fill Micropipette Start->Pipette_Prep Seal_Formation Approach Cell and Form GΩ Seal Cell_Prep->Seal_Formation Pipette_Prep->Seal_Formation Whole_Cell Establish Whole-Cell Configuration Seal_Formation->Whole_Cell Baseline_Rec Record Baseline Ca²⁺ Currents Whole_Cell->Baseline_Rec Drug_App Apply this compound Baseline_Rec->Drug_App Inhibited_Rec Record Inhibited Ca²⁺ Currents Drug_App->Inhibited_Rec Washout Washout Drug Inhibited_Rec->Washout Data_Analysis Analyze Data and Determine IC₅₀ Inhibited_Rec->Data_Analysis Washout->Baseline_Rec Check for Reversibility End End Data_Analysis->End

Logical flow of a patch-clamp experiment for this compound.

References

Isradipine-d6: A Technical Guide to Solubility and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the solubility and recommended storage conditions for Isradipine-d6, a deuterated analog of Isradipine. The data presented here is critical for ensuring the integrity and effective use of this compound in a research and development setting. While the provided data is primarily based on its non-deuterated counterpart, Isradipine, the physicochemical properties are expected to be nearly identical.

Core Properties of Isradipine

PropertyValue
Molecular FormulaC₁₉H₁₅D₆N₃O₅
Molecular Weight377.43 g/mol
AppearanceCrystalline solid
CAS Number109353-73-3

Solubility Profile

This compound, much like its non-deuterated form, exhibits high solubility in organic solvents and is practically insoluble in water.[1][2] The following table summarizes the solubility of Isradipine in various common laboratory solvents.

SolventSolubility (mg/mL)Molar Concentration (mM)
DMSO74199.25
Ethanol74199.25
Dimethyl formamide~10Not Specified
WaterInsolubleInsoluble

Data is for the non-deuterated Isradipine and is expected to be a very close approximation for this compound.[1][3]

Storage and Stability

Proper storage is crucial to maintain the stability and integrity of this compound. The compound is supplied as a crystalline solid and has shown to be stable for at least four years when stored at -20°C.[3] For solutions, it is recommended to prepare them fresh. If storage of a solution is necessary, it should be stored at -20°C for up to one month.[4] Some sources suggest storage at -80°C for up to two years is also a viable option for stock solutions.[5]

Isradipine is stable under heating, acidic, and basic conditions but is susceptible to degradation upon exposure to UV light and oxidative processes.[6] Therefore, it is imperative to store the compound and its solutions protected from light.

Summary of Storage Conditions:

FormStorage TemperatureDurationSpecial Conditions
Solid-20°C≥ 4 yearsProtect from light
Solutions-20°CUp to 1 monthProtect from light
Solutions-80°CUp to 2 yearsProtect from light

Experimental Protocols

General Protocol for Solubility Determination using HPLC:

  • Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., DMSO, ethanol).

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: The saturated solution is filtered through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Dilution: A precise aliquot of the clear supernatant is diluted with an appropriate mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis: The diluted sample is injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

  • Quantification: The concentration of this compound in the diluted sample is determined by comparing its peak area to a standard calibration curve prepared with known concentrations of the compound.

  • Calculation of Solubility: The solubility is then calculated by taking into account the dilution factor.

Handling and Storage Workflow

The following diagram illustrates the recommended workflow for handling and storing this compound.

G This compound Handling and Storage Workflow cluster_receipt Receiving and Initial Storage cluster_solution Solution Preparation and Storage Receive Receive this compound (Crystalline Solid) StoreSolid Store Solid at -20°C (Protect from Light) Receive->StoreSolid PrepSolution Prepare Stock Solution (e.g., in DMSO or Ethanol) StoreSolid->PrepSolution UseFresh Use Solution Immediately PrepSolution->UseFresh Recommended StoreSolution Store Solution at -20°C or -80°C (Protect from Light, Up to 1-24 months) PrepSolution->StoreSolution If Necessary

Caption: Recommended workflow for receiving, storing, and preparing solutions of this compound.

Mechanism of Action: L-type Calcium Channel Blockade

Isradipine, and by extension this compound, functions as a potent L-type calcium channel blocker.[4] This mechanism involves the inhibition of calcium ion influx into vascular smooth muscle and cardiac cells, leading to vasodilation and a subsequent reduction in blood pressure. The following diagram illustrates this fundamental mechanism.

G This compound Mechanism of Action Isradipine_d6 This compound L_type_Ca_Channel L-type Calcium Channel Isradipine_d6->L_type_Ca_Channel blocks Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx mediates Vascular_Smooth_Muscle Vascular Smooth Muscle Cell Ca_Influx->Vascular_Smooth_Muscle into Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation relaxation leads to

Caption: Simplified diagram of this compound's action as an L-type calcium channel blocker.

References

Isradipine-d6 in Preclinical DMPK Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential use of Isradipine-d6, a deuterated form of the calcium channel blocker Isradipine, in preclinical drug metabolism and pharmacokinetic (DMPK) studies. This document outlines the rationale for using a stable-labeled isotopologue, summarizes key pharmacokinetic parameters of the parent compound, and presents hypothetical experimental protocols for evaluating this compound.

Introduction to Isradipine and the Role of Deuteration

Isradipine is a dihydropyridine calcium channel blocker used in the management of hypertension.[1][2] It functions by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[2][3][4] Like many drugs, Isradipine undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[2][5] This results in a relatively low bioavailability of 15-24%.[3][4][6]

The use of deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, has become a valuable strategy in drug development.[7][8][9] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect. This effect can slow down the rate of metabolic processes that involve the cleavage of this bond.[9] Consequently, deuterated drugs may exhibit an altered, and potentially improved, pharmacokinetic profile, including reduced metabolic clearance and a longer half-life.[8][9][10] this compound, with deuterium atoms strategically placed at metabolically vulnerable positions, is an ideal candidate for investigation in preclinical DMPK studies to explore these potential advantages.

Pharmacokinetic Profile of Isradipine

Understanding the DMPK properties of the parent compound, Isradipine, is crucial for designing and interpreting studies with its deuterated analog.

ParameterValueReference
Absorption 90-95%[3][4]
Bioavailability 15-24%[3][4][6]
Time to Peak Plasma Concentration (Tmax) ~1.5 - 2 hours[1][2][4]
Protein Binding 95%[1][3][4]
Volume of Distribution (Vd) 3 L/kg[4]
Metabolism Extensive first-pass metabolism, primarily by CYP3A4[2][3][5]
Elimination Half-life (t1/2) Biphasic: Early phase 1.5-2 hours, Terminal phase ~8 hours[4]
Excretion ~60-65% in urine (as metabolites), ~25-30% in feces[3]

Preclinical DMPK Experimental Protocols for this compound

The following are detailed methodologies for key in vitro and in vivo experiments to characterize the DMPK profile of this compound.

In Vitro Metabolic Stability Assessment

Objective: To determine the rate of metabolism of this compound compared to Isradipine in liver microsomes.

Methodology:

  • Incubation: Isradipine and this compound (1 µM) will be incubated separately with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).

  • Cofactor: The reaction will be initiated by the addition of an NADPH-regenerating system.

  • Time Points: Aliquots will be taken at 0, 5, 15, 30, and 60 minutes.

  • Reaction Termination: The reaction will be stopped by adding ice-cold acetonitrile.

  • Analysis: Samples will be centrifuged, and the supernatant will be analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (CLint) will be calculated from the disappearance rate of the parent compound.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in rats.

Methodology:

  • Animals: Male Sprague-Dawley rats (n=5 per group) will be used.

  • Dosing:

    • Oral (PO): this compound will be administered by oral gavage at a dose of 10 mg/kg.

    • Intravenous (IV): this compound will be administered as a bolus injection via the tail vein at a dose of 1 mg/kg.

  • Blood Sampling: Blood samples (approx. 0.2 mL) will be collected from the tail vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing: Plasma will be harvested by centrifugation and stored at -80°C until analysis.

  • Analysis: Plasma concentrations of this compound will be determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis will be used to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and half-life (t1/2). Bioavailability will be calculated from the dose-normalized AUC values of the PO and IV groups.

Visualizing Experimental and Logical Relationships

This compound DMPK Evaluation Workflow

DMPK_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis & Modeling Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) PK_Rodent Pharmacokinetics (Rodent) Metabolic_Stability->PK_Rodent Inform Dosing CYP_ID CYP450 Reaction Phenotyping CYP_ID->PK_Rodent PPB Plasma Protein Binding Metabolite_ID Metabolite Identification (Plasma, Urine, Feces) PK_Rodent->Metabolite_ID PK_Modeling PK Modeling & Simulation PK_Rodent->PK_Modeling Excretion Mass Balance & Excretion Metabolite_ID->Excretion Metabolite_ID->PK_Modeling Excretion->PK_Modeling

Caption: Workflow for preclinical DMPK evaluation of this compound.

Isradipine's Mechanism of Action Signaling Pathway

MoA_Pathway Isradipine Isradipine L_type_Ca_Channel L-type Calcium Channel Isradipine->L_type_Ca_Channel Inhibits Vasodilation Vasodilation Isradipine->Vasodilation Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Calmodulin Calmodulin Ca_Influx->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive MLCK (inactive) Ca_Calmodulin->MLCK_inactive MLCK_active MLCK (active) MLCK_inactive->MLCK_active Activates Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Phosphorylates Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Contraction->Vasodilation Leads to (via inhibition)

Caption: Signaling pathway of Isradipine's vasodilatory effect.

Conclusion

The use of this compound in preclinical DMPK studies presents a strategic approach to potentially enhance the pharmacokinetic properties of the parent drug. By leveraging the kinetic isotope effect, deuteration may lead to a more favorable metabolic profile, potentially resulting in improved bioavailability and a longer duration of action. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive starting point for researchers to investigate the DMPK characteristics of this compound and to evaluate its potential as a therapeutic candidate. Through rigorous in vitro and in vivo studies, the full impact of deuteration on the disposition of Isradipine can be elucidated, paving the way for further development.

References

The Role of Isradipine-d6 in Bioanalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Isradipine-d6 in the bioanalysis of Isradipine, a dihydropyridine calcium channel blocker used in the management of hypertension.[1] This document provides a comprehensive overview of the methodologies, quantitative data, and experimental protocols essential for the accurate and reliable quantification of Isradipine in biological matrices.

Introduction to Isradipine and the Need for an Internal Standard

Isradipine exerts its therapeutic effect by blocking the influx of calcium ions through L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[2][3] To ensure its efficacy and safety, pharmacokinetic and bioequivalence studies are crucial, necessitating precise measurement of its concentration in biological fluids like plasma.

Bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the gold standard for such quantitation due to their high sensitivity and specificity.[4] However, the accuracy of these methods can be affected by various factors, including matrix effects, ion suppression or enhancement, and variations in sample preparation and instrument response. To mitigate these variabilities, a stable isotope-labeled internal standard (SIL-IS) is employed. This compound, a deuterated analog of Isradipine, serves as an ideal internal standard because it co-elutes with the analyte and exhibits similar ionization and fragmentation behavior, thus compensating for potential analytical errors.

Physicochemical Properties

A clear understanding of the physicochemical properties of both Isradipine and this compound is fundamental for method development.

PropertyIsradipineThis compound
Chemical Formula C₁₉H₂₁N₃O₅C₁₉H₁₅D₆N₃O₅
Molecular Weight 371.39 g/mol ~377.43 g/mol
Structure 3-methyl 5-propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateDeuterated analog of Isradipine
Appearance Yellowish, crystalline powderNot specified, expected to be similar to Isradipine
Solubility Practically insoluble in water, soluble in ethanol and methanolNot specified, expected to be similar to Isradipine

Mechanism of Action: Signaling Pathway

Isradipine's primary mechanism of action involves the blockade of L-type calcium channels. The following diagram illustrates this signaling pathway.

cluster_cell Vascular Smooth Muscle Cell L-type Ca2+ Channel L-type Ca2+ Channel Ca2+ Ca2+ L-type Ca2+ Channel->Ca2+ influx Calmodulin Calmodulin Ca2+->Calmodulin activates MLCK Myosin Light Chain Kinase Calmodulin->MLCK activates Myosin-LC-P Phosphorylated Myosin Light Chain MLCK->Myosin-LC-P phosphorylates Contraction Contraction Myosin-LC-P->Contraction Isradipine Isradipine Isradipine->L-type Ca2+ Channel blocks Relaxation Relaxation Isradipine->Relaxation

Caption: Isradipine blocks L-type calcium channels, leading to vasodilation.

Bioanalytical Method Using this compound

The quantification of Isradipine in biological matrices is typically achieved using a validated LC-MS/MS method with this compound as the internal standard.

Experimental Workflow

The general workflow for the bioanalysis of Isradipine using this compound is depicted below.

Sample Collection Sample Collection Fortification Fortification with This compound (IS) Sample Collection->Fortification Sample Preparation Protein Precipitation or Liquid-Liquid Extraction Fortification->Sample Preparation Chromatographic Separation LC Separation Sample Preparation->Chromatographic Separation Mass Spectrometric Detection MS/MS Detection Chromatographic Separation->Mass Spectrometric Detection Data Analysis Data Analysis Mass Spectrometric Detection->Data Analysis

Caption: Bioanalytical workflow for Isradipine quantification.

Detailed Experimental Protocol

This protocol provides a representative example of an LC-MS/MS method for the determination of Isradipine in human plasma.

1. Materials and Reagents:

  • Isradipine reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (with anticoagulant)

2. Standard and Quality Control (QC) Sample Preparation:

  • Prepare stock solutions of Isradipine and this compound in methanol.

  • Prepare working standard solutions of Isradipine by serial dilution of the stock solution.

  • Spike blank human plasma with the working standard solutions to create calibration standards and QC samples at various concentrations.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of methanol containing a known concentration of this compound.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. Liquid Chromatography Conditions:

ParameterCondition
Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (gradient or isocratic)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

5. Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temperature 500 °C
Capillary Voltage 3.5 kV

MRM Transitions:

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
Isradipine372.1312.2[4]
This compound378.1318.2

Note: The MRM transition for this compound is an estimation based on a likely deuteration pattern (two -CD₃ groups) and may require optimization.

Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous plasma components at the retention times of Isradipine and this compound.

  • Linearity: Establishing a linear relationship between the peak area ratio (Isradipine/Isradipine-d6) and the concentration of Isradipine over a defined range.

  • Accuracy and Precision: Determining the closeness of the measured concentrations to the true values and the degree of scatter in a series of measurements.

  • Recovery: Assessing the efficiency of the extraction procedure.

  • Matrix Effect: Evaluating the influence of plasma components on the ionization of the analyte and internal standard.

  • Stability: Assessing the stability of Isradipine in plasma under various storage and handling conditions (freeze-thaw, short-term, and long-term).

Conclusion

This compound is an indispensable tool in the bioanalysis of Isradipine. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods significantly enhances the accuracy, precision, and robustness of the analytical data. This technical guide provides a foundational understanding and practical framework for researchers and scientists involved in the development and validation of bioanalytical methods for Isradipine, ultimately contributing to the reliable assessment of its pharmacokinetic profile in drug development and clinical research.

References

Isradipine-d6: A Technical Material Safety Data Sheet and Handling Guide

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties

Isradipine is a yellow, crystalline powder.[1][2] It is practically insoluble in water but soluble in ethanol and freely soluble in acetone, chloroform, and methylene chloride.[1][2] The following table summarizes the key chemical and physical properties of Isradipine, which are expected to be nearly identical for Isradipine-d6.

PropertyValueReference
Molecular Formula C₁₉H₁₅D₆N₃O₅[3]
Molecular Weight 377.43 g/mol [3]
CAS Number 1261398-97-3 (for d6)[4]
Appearance Yellow, fine crystalline powder[1][2]
Solubility Practically insoluble in water (<10 mg/L at 37°C)[1][2]
Soluble in ethanol[1][2]
Freely soluble in acetone, chloroform, and methylene chloride[1][2]
Melting Point Not available[5]
Boiling Point Not available[5]
Bioavailability 15-24%[6][7]
Protein Binding 95%[1][7]
Elimination Half-Life Approximately 8 hours[1][7]

Hazard Identification and GHS Classification

Isradipine is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are acute oral toxicity, serious eye irritation, and potential for target organ damage through prolonged or repeated exposure. It is also very toxic to aquatic life with long-lasting effects.[5][8][9]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 3H301: Toxic if swallowed
Eye Irritation 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Repeated Exposure) 1H372: Causes damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment, Acute 1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, Chronic 1H410: Very toxic to aquatic life with long lasting effects

GHS Pictograms:

  • Skull and Crossbones (GHS06): Indicates acute toxicity (fatal or toxic).[5]

  • Health Hazard (GHS08): Indicates systemic health hazards such as carcinogenicity, mutagenicity, or specific target organ toxicity.[5]

  • Exclamation Mark (GHS07): Indicates hazards such as irritant, skin sensitizer, or acute toxicity (harmful).[5]

  • Environment (GHS09): Indicates hazards to the aquatic environment.[5]

Signal Word: Danger[5]

Toxicological Data

The toxicological profile of Isradipine has been evaluated in several animal models. Significant lethality was observed in mice at oral doses over 200 mg/kg and in rabbits at approximately 50 mg/kg.[2][6] Rats, however, tolerated oral doses exceeding 2000 mg/kg without mortality.[2][6]

TestSpeciesRouteValueReference
LD₅₀ (Lethal Dose, 50%) MouseOral>200 mg/kg[2][6]
LD₅₀ (Lethal Dose, 50%) RabbitOral~50 mg/kg[2][6]
LD₅₀ (Lethal Dose, 50%) RatOral>2000 mg/kg[2][6]
Minimum Lethal Dose DogIV Infusion2 mg/kg[10]

To the best of current knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[8] No component of Isradipine at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[8]

Experimental Protocols & Workflows

While specific experimental protocols for this compound are not detailed in the provided safety data sheets, logical workflows for handling and risk management can be established based on standard laboratory practices and the known hazards of the parent compound.

Hazard_Identification_and_Mitigation cluster_assessment Hazard Assessment cluster_ppe Control Measures cluster_handling Safe Handling Protocol start Identify Compound: This compound review_sds Review SDS for Isradipine (Parent) start->review_sds identify_hazards Identify Key Hazards: - Acute Oral Toxicity - Eye Irritant - STOT (Repeated) - Aquatic Toxicity review_sds->identify_hazards select_ppe Select Appropriate PPE: - Safety Goggles (EN166) - Chemical-Resistant Gloves - Lab Coat identify_hazards->select_ppe Based on Hazards eng_controls Implement Engineering Controls: - Fume Hood or Ventilated Enclosure identify_hazards->eng_controls handling_proc Follow Safe Handling: - Avoid dust formation - Avoid ingestion/inhalation - No eating/drinking in work area select_ppe->handling_proc eng_controls->handling_proc storage Store Properly: Keep refrigerated, tightly sealed handling_proc->storage disposal Dispose as Hazardous Waste handling_proc->disposal

Figure 1: Hazard assessment and safe handling workflow for this compound.

First Aid Measures

In the event of exposure to this compound, the following first aid measures, based on Isradipine data, should be taken.

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[8]

  • In Case of Skin Contact: Wash off with soap and plenty of water.[8]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Get emergency medical help immediately.[8]

Emergency_Response_Workflow cluster_routes cluster_actions exposure Exposure Event Occurs routes Inhalation Skin Contact Eye Contact Ingestion exposure->routes action_inhale Move to Fresh Air Provide Artificial Respiration if Needed routes:f0->action_inhale action_skin Wash with Soap and Water routes:f1->action_skin action_eye Rinse with Water for 15 mins Remove Contact Lenses routes:f2->action_eye action_ingest Rinse Mouth with Water DO NOT Induce Vomiting routes:f3->action_ingest seek_medical Seek Immediate Medical Attention action_inhale->seek_medical action_skin->seek_medical action_eye->seek_medical action_ingest->seek_medical Critical

Figure 2: First aid and emergency response workflow for exposure.

Handling and Storage

Handling: Use this compound in a well-ventilated area, preferably within a chemical fume hood.[11] Avoid the formation of dust and aerosols.[11] Do not breathe dust, fume, gas, mist, vapors, or spray.[5] Wash hands thoroughly after handling and do not eat, drink, or smoke in the work area.[5][8] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[8][11]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep refrigerated as recommended by the supplier.[11] Store locked up.[8]

Stability and Reactivity

Isradipine is stable under normal storage conditions.[11] It is incompatible with strong oxidizing agents.[11] Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[11] Hazardous polymerization does not occur.[11]

Ecological Information

Isradipine is very toxic to aquatic life, with long-lasting effects.[5] Do not allow the product to be released into the environment, including ground water, water courses, or sewage systems.[5] Even small quantities leaking into the ground can be dangerous to drinking water.[5]

This technical guide is based on the best available information for the parent compound, Isradipine. All laboratory personnel should be trained in safe handling procedures and be familiar with the contents of this document before working with this compound. Always consult the supplier-specific Safety Data Sheet for the most current information.

References

The Case for Deuterated Isradipine: A Technical Guide to Preliminary Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isradipine, a dihydropyridine calcium channel blocker, has a well-established role in the management of hypertension and has been the subject of significant research for its neuroprotective potential in Parkinson's disease. However, its clinical utility is hampered by extensive first-pass metabolism, leading to low bioavailability and inter-individual variability in patient response. This technical guide explores the scientific rationale and potential preliminary research applications of deuterated isradipine, a modification aimed at improving its pharmacokinetic profile and therapeutic efficacy. By leveraging the kinetic isotope effect, deuteration of isradipine at key metabolic sites is hypothesized to slow its breakdown, leading to increased plasma concentrations, a more predictable dose-response relationship, and potentially enhanced therapeutic outcomes in both its established and investigational indications. This document outlines the core concepts, summarizes relevant data for the parent compound, and provides a roadmap for the preclinical evaluation of deuterated isradipine.

Introduction to Isradipine

Isradipine is a potent antagonist of L-type calcium channels, primarily the Ca_v_1.2 and Ca_v_1.3 subtypes.[1][2] Its vasodilatory effects, mediated by the blockade of calcium influx in arterial smooth muscle, underpin its use in treating hypertension.[3][4] Beyond its cardiovascular applications, isradipine has garnered interest for its potential to protect dopaminergic neurons in the substantia nigra, a key pathological hallmark of Parkinson's disease.[1][5] This neuroprotective hypothesis stems from the role of Ca_v_1.3 channels in the autonomous pacemaking of these neurons, which can lead to calcium-induced cellular stress.[1]

Despite its therapeutic promise, isradipine's pharmacokinetic profile presents challenges. It is almost completely absorbed after oral administration but undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[6][7] This results in a low bioavailability of approximately 15-24%.[4]

The Rationale for Deuterating Isradipine

The substitution of hydrogen with its heavier, stable isotope deuterium at sites of metabolic oxidation can significantly slow down the rate of enzymatic metabolism. This phenomenon, known as the kinetic isotope effect (KIE), offers a promising strategy to enhance the pharmacokinetic properties of drugs like isradipine that are subject to extensive metabolism.[8][9] A patent application has been filed for deuterated pharmaceutical compositions, including isradipine, with the aim of slowing metabolism and attenuating interpatient variability.[3]

The primary goals of developing a deuterated version of isradipine are:

  • Increased Bioavailability: By reducing the rate of first-pass metabolism, a higher proportion of the administered dose is expected to reach systemic circulation.

  • Improved Pharmacokinetic Profile: Deuteration may lead to a longer half-life and more consistent plasma concentrations.

  • Reduced Inter-individual Variability: A more predictable metabolic fate could lead to a more uniform therapeutic response across different patient populations.

  • Potential for Dose Reduction: Enhanced bioavailability may allow for the administration of lower doses, potentially reducing dose-dependent side effects.

Potential Preliminary Research Applications

The improved pharmacokinetic profile of deuterated isradipine could have significant implications for its existing and potential therapeutic applications.

Hypertension

In the management of hypertension, a more consistent and prolonged duration of action could lead to smoother blood pressure control and potentially allow for once-daily dosing, improving patient compliance.

Neuroprotection in Parkinson's Disease

The investigation of isradipine for Parkinson's disease has been hampered by the need for high doses to achieve therapeutic concentrations in the brain, which can be limited by its peripheral vasodilatory effects.[10] A deuterated version of isradipine that achieves higher and more sustained central nervous system (CNS) concentrations at a given peripheral dose could provide a more definitive test of the calcium channel hypothesis in Parkinson's disease neuroprotection.[5][11]

Quantitative Data Summary

The following tables summarize key quantitative data for non-deuterated isradipine from preclinical and clinical studies. This information serves as a baseline for comparison in future studies of deuterated isradipine.

Table 1: Pharmacokinetic Parameters of Isradipine

ParameterValueSpeciesReference
Bioavailability15-24%Human[4]
Time to Peak Plasma Concentration~1.5 hoursHuman[4]
Plasma Protein Binding~95%Human[4]
Elimination Half-life~8 hoursHuman[6]
MetabolismExtensive (CYP3A4)Human[6]

Table 2: Preclinical Neuroimaging Data of [11C]Isradipine in Rats

ParameterValueNotesReference
Radiochemical Yield6 ± 3%Uncorrected[12]
Specific Activity143 ± 90 GBq·µmol⁻¹At end-of-synthesis[12]
Brain Uptake (Peak)0.37 ± 0.08% ID/cc15-60 seconds post-injection[12]
Reduction in Brain Uptake with Pre-treatment25-40%Pre-treatment with 2 mg·kg⁻¹ isradipine[12]

Proposed Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in the preliminary research and development of deuterated isradipine.

In Vitro Metabolic Stability Assay
  • Objective: To compare the metabolic stability of deuterated isradipine with its non-deuterated counterpart in human liver microsomes.

  • Methodology:

    • Incubate deuterated isradipine and non-deuterated isradipine (at a concentration of 1 µM) with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).

    • Initiate the metabolic reaction by adding an NADPH-regenerating system.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding ice-cold acetonitrile.

    • Analyze the remaining parent compound concentration at each time point using LC-MS/MS.

    • Calculate the in vitro half-life (t_½_) and intrinsic clearance (CL_int_) for both compounds.

Preclinical Pharmacokinetic Study in Rodents
  • Objective: To compare the pharmacokinetic profiles of deuterated and non-deuterated isradipine after oral administration in rats.

  • Methodology:

    • Administer a single oral dose of deuterated isradipine or non-deuterated isradipine (e.g., 5 mg/kg) to male Sprague-Dawley rats.

    • Collect blood samples via tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.

    • Process blood samples to obtain plasma.

    • Quantify the plasma concentrations of the parent drug and its major metabolites using a validated LC-MS/MS method.

    • Calculate key pharmacokinetic parameters including C_max_, T_max_, AUC, and oral bioavailability for both compounds.

In Vivo Neuroprotection Study in a Mouse Model of Parkinson's Disease
  • Objective: To evaluate the neuroprotective efficacy of deuterated isradipine in the 6-hydroxydopamine (6-OHDA) mouse model of Parkinson's disease.

  • Methodology:

    • Administer deuterated isradipine, non-deuterated isradipine, or vehicle to C57BL/6 mice daily for a pre-determined period (e.g., 2 weeks) prior to toxin administration.[5][11]

    • Induce a unilateral lesion of the nigrostriatal pathway by stereotaxic injection of 6-OHDA into the striatum.

    • Continue drug or vehicle administration for a further period (e.g., 4 weeks).

    • Assess motor function using behavioral tests such as the cylinder test and apomorphine-induced rotations.

    • At the end of the study, sacrifice the animals and perform immunohistochemical analysis of tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the extent of dopaminergic neuron survival.

Mandatory Visualizations

Signaling Pathway of Isradipine Action

Isradipine_Mechanism_of_Action cluster_membrane Cell Membrane L_type_Ca_Channel L-type Calcium Channel (Cav1.2/1.3) Ca_influx L_type_Ca_Channel->Ca_influx Depolarization Depolarization Depolarization->L_type_Ca_Channel opens Isradipine Isradipine Isradipine->L_type_Ca_Channel blocks Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_influx->Intracellular_Ca Vasoconstriction Smooth Muscle Contraction (Vasoconstriction) Intracellular_Ca->Vasoconstriction

Caption: Mechanism of action of Isradipine as an L-type calcium channel blocker.

Experimental Workflow for Preclinical Evaluation

Deuterated_Isradipine_Workflow Start Start: Deuterated Isradipine Candidate In_Vitro_Metabolism In Vitro Metabolic Stability (Human Liver Microsomes) Start->In_Vitro_Metabolism Rodent_PK Rodent Pharmacokinetics (Oral Dosing) In_Vitro_Metabolism->Rodent_PK PD_Model In Vivo Efficacy Model (e.g., 6-OHDA Parkinson's Model) Rodent_PK->PD_Model Data_Analysis Data Analysis: Compare to Non-deuterated Isradipine PD_Model->Data_Analysis Go_NoGo Go/No-Go Decision for Further Development Data_Analysis->Go_NoGo End Proceed to Toxicology & IND-enabling Studies Go_NoGo->End Go

Caption: Proposed preclinical workflow for the evaluation of deuterated isradipine.

Conclusion

The development of deuterated isradipine represents a scientifically grounded approach to overcoming the pharmacokinetic limitations of the parent compound. By mitigating its extensive first-pass metabolism, a deuterated version holds the potential for improved bioavailability, a more predictable therapeutic response, and enhanced efficacy in both hypertension and neurodegenerative disorders like Parkinson's disease. The preliminary research applications outlined in this guide provide a clear path for the preclinical evaluation of this promising therapeutic candidate. Further investigation is warranted to fully characterize the profile of deuterated isradipine and to determine its ultimate clinical utility.

References

Methodological & Application

Application Note: Isradipine-d6 as an Internal Standard for Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, accurate quantification of the analyte in biological matrices is paramount. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal SIL-IS, such as Isradipine-d6, co-elutes with the analyte (Isradipine) and exhibits identical chemical and physical properties during sample extraction and ionization, thus compensating for matrix effects and variations in instrument response. This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of Isradipine in plasma, supporting robust and reliable pharmacokinetic assessments.

Isradipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1] It undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, resulting in a low oral bioavailability of 15-24%. Given this pharmacokinetic profile, precise and sensitive analytical methods are crucial for characterizing its behavior in vivo.

Quantitative Data

The following tables summarize the key quantitative parameters for an LC-MS/MS method for the analysis of Isradipine using this compound as an internal standard.

Table 1: Mass Spectrometry Parameters

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zIonization Mode
Isradipine372.1312.2ESI+
This compound378.1318.2ESI+

*Note: The m/z values for this compound are inferred based on the addition of 6 daltons to the parent compound's mass and a similar fragmentation pattern. These values should be confirmed empirically during method development.

Table 2: Chromatographic and Calibration Parameters

ParameterValue
Chromatographic Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase Gradient of Acetonitrile and Water with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Retention Time (Approx.) Isradipine: ~0.8 min, this compound: ~0.8 min
Calibration Curve Range 10 - 5000 pg/mL
Linearity (r²) ≥ 0.999
Lower Limit of Quantification (LLOQ) 10 pg/mL

Experimental Protocols

This section details the protocol for sample preparation and LC-MS/MS analysis for a pharmacokinetic study of Isradipine.

Materials and Reagents
  • Isradipine reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE)

  • Ammonium hydroxide

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

  • Pipettes and tips

Protocol 1: Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Isradipine and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the Isradipine stock solution with 50:50 acetonitrile:water to prepare working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with 50:50 acetonitrile:water to achieve the desired concentration.

Protocol 2: Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 200 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 20 µL of the this compound working solution to all tubes except for the blank matrix.

  • Add 50 µL of 0.1 M ammonium hydroxide to each tube and vortex for 30 seconds.

  • Add 1 mL of MTBE to each tube.

  • Vortex for 5 minutes, followed by centrifugation at 10,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis
  • LC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure separation from matrix components and elution of the analyte and internal standard. For example, start at 20% B, ramp to 95% B, hold, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Isradipine: 372.1 → 312.2

      • This compound: 378.1 → 318.2 (to be confirmed)

    • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

Visualizations

Isradipine Metabolism Pathway

Isradipine_Metabolism cluster_liver Liver (Hepatic Metabolism) Isradipine Isradipine CYP3A4 CYP3A4 Enzyme Isradipine->CYP3A4 Oxidation Metabolites Inactive Metabolites Pyridine_Derivative Pyridine Derivative Pyridine_Derivative->Metabolites Cyclic_Lactone Cyclic Lactone Product Cyclic_Lactone->Metabolites CYP3A4->Pyridine_Derivative CYP3A4->Cyclic_Lactone

Caption: Metabolic pathway of Isradipine, primarily mediated by CYP3A4 in the liver.

Experimental Workflow for Isradipine Quantification

Experimental_Workflow start Plasma Sample Collection add_is Spike with this compound (IS) start->add_is alkalinize Alkalinize with NH4OH add_is->alkalinize lle Liquid-Liquid Extraction (MTBE) alkalinize->lle vortex_centrifuge Vortex & Centrifuge lle->vortex_centrifuge separate_organic Separate Organic Layer vortex_centrifuge->separate_organic evaporate Evaporate to Dryness separate_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze quantify Data Quantification analyze->quantify

Caption: Workflow for the quantification of Isradipine in plasma using this compound.

References

Application Note: High-Throughput Analysis of Isradipine in Human Plasma by UPLC-MS/MS using Isradipine-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of isradipine in human plasma using an ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method. The assay utilizes liquid-liquid extraction for sample preparation and incorporates a stable isotope-labeled internal standard, isradipine-d6, to ensure accuracy and precision. The method is suitable for pharmacokinetic studies and therapeutic drug monitoring in a research setting.

Introduction

Isradipine is a dihydropyridine calcium channel blocker used in the management of hypertension.[1] Accurate measurement of isradipine concentrations in human plasma is essential for pharmacokinetic and bioequivalence studies. This protocol describes a robust and reliable UPLC-MS/MS method for the determination of isradipine in human plasma, employing this compound as the internal standard (IS) to compensate for matrix effects and variability in sample processing.

Experimental

Materials and Reagents
  • Isradipine certified reference standard

  • This compound certified reference standard

  • HPLC-grade methanol, acetonitrile, and methyl-t-butyl ether

  • Formic acid, analytical grade

  • Ammonium acetate, analytical grade

  • Human plasma (K2-EDTA)

  • Deionized water

Equipment
  • UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 4000 or equivalent)

  • Analytical balance

  • Microcentrifuge

  • Pipettes

  • Vortex mixer

  • Nitrogen evaporator

Sample Preparation

A liquid-liquid extraction procedure is employed for the extraction of isradipine and this compound from human plasma.[1]

  • Allow frozen human plasma samples to thaw at room temperature.

  • To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 1 mL of methyl-t-butyl ether.

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to a UPLC vial for analysis.

UPLC-MS/MS Conditions

The chromatographic separation is performed on a C18 column with a gradient elution. The mass spectrometer is operated in the positive electrospray ionization mode with multiple reaction monitoring (MRM).

Table 1: UPLC Parameters

ParameterValue
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 0-0.5 min (30% B), 0.5-2.0 min (30-90% B), 2.0-2.5 min (90% B), 2.5-2.6 min (90-30% B), 2.6-3.0 min (30% B)
Injection Volume 5 µL
Column Temperature 40°C
Run Time 3.0 minutes

Table 2: Mass Spectrometry Parameters

ParameterIsradipineThis compound
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) 372.2378.2
Product Ion (m/z) 312.2318.2
Dwell Time (ms) 150150
Collision Energy (eV) 2525
Declustering Potential (V) 6060

*Note: The mass transitions for this compound are proposed based on the known fragmentation of Isradipine. These transitions should be confirmed and optimized empirically during method development.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines, assessing parameters such as linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.

Table 3: Summary of Method Validation Parameters

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect Within acceptable limits
Stability (Freeze-thaw, short-term, long-term) Within ±15% of nominal concentration

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_proc Data Processing plasma Human Plasma Sample add_is Add this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_mtbe Add Methyl-t-butyl Ether vortex1->add_mtbe vortex2 Vortex add_mtbe->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject data_acq Data Acquisition (MRM) inject->data_acq integrate Peak Integration data_acq->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Experimental workflow for Isradipine analysis.

Signaling Pathway

Isradipine is a calcium channel blocker and does not have a direct signaling pathway in the traditional sense. It exerts its therapeutic effect by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells, leading to vasodilation and a decrease in blood pressure.

signaling_pathway isradipine Isradipine l_type_ca_channel L-type Calcium Channel isradipine->l_type_ca_channel Inhibits vasodilation Vasodilation isradipine->vasodilation Promotes ca_influx Calcium Influx l_type_ca_channel->ca_influx Mediates vasoconstriction Vasoconstriction ca_influx->vasoconstriction Leads to

References

Application Notes and Protocols for Isradipine-d6 Sample Preparation in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of Isradipine-d6 from biological matrices. The described methods—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—are suitable for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Isradipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension. This compound, a deuterated analog, is commonly used as an internal standard in pharmacokinetic and bioequivalence studies to ensure accurate quantification. Proper sample preparation is a critical step to remove interfering substances from the biological matrix (e.g., plasma, serum, urine), concentrate the analyte, and ensure the reliability and accuracy of the analytical results. The choice of sample preparation technique depends on factors such as the required limit of quantification, sample volume, throughput needs, and the nature of the biological matrix.

Comparative Summary of Sample Preparation Techniques

The following table summarizes typical performance characteristics for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) for the analysis of Isradipine and similar dihydropyridine compounds in plasma. This compound is expected to have comparable performance.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Recovery > 90%[1]80% - >90%[2]> 90% (analyte dependent)
Matrix Effect Low to ModerateLow to ModerateModerate to High
Lower Limit of Quantification (LLOQ) ~0.2 ng/mL10 pg/mL - 0.051 ng/mL[2][3]~1.2 µg/mL (analyte dependent)[4]
Linearity Range 0.5 - 50.0 ng/mL10 - 5000 pg/mL[3]Analyte Dependent
Selectivity HighHighModerate
Throughput Moderate (can be automated)Low to ModerateHigh
Cost per Sample HighModerateLow
Solvent Consumption ModerateHighLow

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol

This protocol is a general procedure for the extraction of this compound from plasma using a C18 reverse-phase SPE cartridge. Optimization may be required based on the specific brand of SPE cartridge and the analytical instrumentation.

Materials:

  • C18 SPE Cartridges (e.g., 100mg, 1mL)

  • This compound spiking solution

  • Internal Standard (IS) working solution (if different from this compound)

  • Human Plasma (or other biological matrix)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid or Trifluoroacetic Acid (TFA)

  • SPE Vacuum Manifold

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Autosampler vials

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature.

    • Vortex the plasma samples to ensure homogeneity.

    • Spike the plasma samples with the appropriate concentration of this compound (if not already present as an internal standard).

    • Dilute the plasma sample 1:1 (v/v) with water containing 0.1% formic acid.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 1 mL of methanol.

    • Equilibrate the cartridges with 1 mL of water containing 0.1% formic acid. Do not allow the cartridges to dry out.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, drop-wise rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Apply vacuum to dry the cartridge for approximately 1-2 minutes.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Elute this compound from the cartridge with 1 mL of methanol or acetonitrile.

    • Apply a gentle vacuum to ensure complete elution.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase used for LC-MS/MS analysis.

    • Vortex briefly to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_final_steps Final Steps Thaw_Vortex Thaw & Vortex Plasma Spike Spike with this compound Thaw_Vortex->Spike Dilute Dilute with Acidified Water Spike->Dilute Load Load Sample Dilute->Load Condition Condition Cartridge (Methanol & Water) Condition->Load Wash Wash (5% Methanol/Water) Load->Wash Elute Elute (Methanol/Acetonitrile) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_final Final Steps Plasma 500 µL Plasma Spike Add this compound IS Plasma->Spike Alkalinize Add NaOH & Vortex Spike->Alkalinize Add_MTBE Add 5 mL MTBE Alkalinize->Add_MTBE Vortex_Extract Vortex for 10 min Add_MTBE->Vortex_Extract Centrifuge Centrifuge (4000 rpm, 10 min) Vortex_Extract->Centrifuge Transfer_Organic Transfer Organic Layer Centrifuge->Transfer_Organic Evaporate Evaporate to Dryness Transfer_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze PPT_Workflow cluster_prep Sample Preparation cluster_precipitate Precipitation cluster_analysis Analysis Plasma 100 µL Plasma Spike Add this compound IS Plasma->Spike Vortex_Mix Vortex Spike->Vortex_Mix Add_ACN Add 300 µL Ice-Cold ACN Vortex_Mix->Add_ACN Vortex_Precipitate Vortex for 2 min Add_ACN->Vortex_Precipitate Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex_Precipitate->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Analyze LC-MS/MS Analysis Transfer_Supernatant->Analyze

References

Application Notes and Protocols: Preparation of Isradipine-d6 Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isradipine is a potent dihydropyridine calcium channel blocker used in the management of hypertension. Its deuterated analog, Isradipine-d6, serves as an invaluable internal standard for quantitative bioanalytical studies, such as those employing liquid chromatography-mass spectrometry (LC-MS). The accuracy and reliability of these analytical methods are fundamentally dependent on the precise and consistent preparation of stock and working solutions.

These application notes provide a detailed protocol for the preparation of this compound stock and subsequent working solutions. Adherence to these guidelines will ensure high-quality standards for calibration curves and quality control samples, leading to reproducible and accurate experimental results.

Materials and Equipment

  • This compound powder (purity ≥98%)

  • Analytical balance (readable to at least 0.01 mg)

  • Grade A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated precision pipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath

  • Solvents: Anhydrous Dimethyl Sulfoxide (DMSO), HPLC-grade Methanol or Acetonitrile

  • Storage Vials: Amber glass or polypropylene cryovials

  • Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat

Safety Precautions

Isradipine is classified as toxic if swallowed.[1][2] Handle the compound in a fume hood or ventilated enclosure. Always wear appropriate PPE to avoid inhalation, ingestion, and skin contact.[3]

Physicochemical and Storage Data

All quantitative data for this compound, including solubility and storage recommendations, are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical FormulaC₁₉H₁₅D₆N₃O₅
Molecular Weight~377.43 g/mol (Calculated)
AppearanceYellow, fine crystalline powder[4]
Purity Specification≥98% (HPLC)

Table 2: Solubility Data (Based on non-deuterated Isradipine)

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO18.57 - 74[5]50 - 199[5]
Ethanol7.43[5]20[5]
WaterPractically insoluble[6]-

Table 3: Recommended Storage Conditions for Solutions

Solution TypeSolventStorage TemperatureMaximum Duration
Primary StockDMSO-80°CUp to 2 years
Primary StockDMSO-20°CUp to 1 year
Working SolutionsVaries-20°CUp to 1 month; prepare fresh when possible

Note: To prevent degradation from repeated freeze-thaw cycles, the primary stock solution should be aliquoted into single-use volumes.

Experimental Protocols

Protocol 1: Preparation of a 1.0 mg/mL Primary Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution, which will be the source for all subsequent dilutions.

Workflow for Stock Solution Preparation

G cluster_prep Step 1: Preparation cluster_dissolve Step 2: Dissolution cluster_final Step 3: Finalization & Storage weigh Accurately weigh 1.0 mg this compound flask Transfer powder to 1.0 mL volumetric flask weigh->flask add_solvent Add ~0.7 mL DMSO to the flask flask->add_solvent mix Vortex and sonicate until fully dissolved add_solvent->mix fill_mark Add DMSO to the 1.0 mL calibration mark mix->fill_mark invert Cap and invert flask 10-15 times to mix fill_mark->invert aliquot Aliquot into amber cryovials invert->aliquot store Store at -80°C, protected from light aliquot->store

Caption: Workflow for preparing this compound primary stock solution.

Methodology:

  • Weighing: On an analytical balance, accurately weigh approximately 1.0 mg of this compound powder. Record the exact weight.

  • Transfer: Carefully transfer the weighed powder into a 1.0 mL Class A amber volumetric flask.

  • Initial Dissolution: Add approximately 0.7 mL of anhydrous DMSO to the flask.

  • Mixing: Cap the flask and vortex for 30 seconds. If necessary, place the flask in an ultrasonic bath for 5-10 minutes to ensure the powder is completely dissolved. Visually inspect the solution against a light source to confirm no particulate matter remains.

  • Final Volume: Allow the solution to return to room temperature. Carefully add DMSO dropwise until the bottom of the meniscus reaches the 1.0 mL calibration mark.

  • Homogenization: Securely cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

  • Storage: Aliquot the stock solution into appropriately labeled, single-use amber cryovials. Store the aliquots at -80°C, protected from light.

Protocol 2: Preparation of Working and Calibration Curve Solutions

This protocol details the process of creating a series of lower-concentration working solutions from the primary stock via serial dilution. These are used to construct a calibration curve for sample analysis.

Workflow for Serial Dilution of Standards

G cluster_ws1 Working Standard 1 cluster_ws2 Working Standard 2 cluster_cal Final Calibration Standards stock Primary Stock 1000 µg/mL ws1_prep 10 µL Stock + 990 µL Diluent stock->ws1_prep 1:100 Dilution ws1 WS-1 10 µg/mL ws1_prep->ws1 ws2_prep 10 µL WS-1 + 990 µL Diluent ws1->ws2_prep 1:100 Dilution ws2 WS-2 100 ng/mL ws2_prep->ws2 cal_prep Further dilutions of WS-2 ws2->cal_prep Serial Dilutions cal e.g., 0.5 - 50 ng/mL cal_prep->cal

Caption: Serial dilution workflow for creating working standards.

Methodology:

  • Thaw Stock: Remove one aliquot of the 1.0 mg/mL primary stock solution from the -80°C freezer. Allow it to thaw completely at room temperature and then vortex gently for 10 seconds.

  • Prepare Intermediate Standard (e.g., 10 µg/mL):

    • Pipette 990 µL of the desired diluent (e.g., 50:50 Methanol:Water) into a clean microcentrifuge tube.

    • Add 10 µL of the 1.0 mg/mL primary stock solution.

    • Cap and vortex thoroughly. This creates a 10 µg/mL (10,000 ng/mL) intermediate standard.

  • Prepare Second Intermediate Standard (e.g., 100 ng/mL):

    • Pipette 990 µL of the diluent into a new tube.

    • Add 10 µL of the 10 µg/mL intermediate standard.

    • Cap and vortex. This creates a 100 ng/mL working stock.

  • Prepare Calibration Standards: Perform serial dilutions from the appropriate working stock to create a calibration curve. An example is provided in Table 4. For each level, add the calculated volume of the working stock to the specified volume of diluent and vortex well.

Table 4: Example Dilution Scheme for a 0.5 - 50 ng/mL Calibration Curve

Final Concentration (ng/mL)Starting SolutionVolume of Starting Solution (µL)Volume of Diluent (µL)Final Volume (µL)
50.0100 ng/mL Working Stock5005001000
25.0100 ng/mL Working Stock2507501000
10.0100 ng/mL Working Stock1009001000
5.0100 ng/mL Working Stock509501000
2.5100 ng/mL Working Stock259751000
1.010 ng/mL Intermediate (from WS-2)1009001000
0.510 ng/mL Intermediate (from WS-2)509501000

Note: The choice of diluent for working solutions should match the matrix of the samples to be analyzed (e.g., mobile phase, plasma, etc.) to minimize matrix effects.

References

Application Note: UPLC-MS/MS Assay for Isradipine and its Metabolites with Isradipine-d6

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of isradipine and its three major metabolites in human plasma. The method utilizes a stable isotope-labeled internal standard (Isradipine-d6) and a straightforward protein precipitation sample preparation protocol. This assay is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic studies, therapeutic drug monitoring, and other clinical or preclinical research involving isradipine.

Introduction

Isradipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1] It is extensively metabolized in the liver, primarily through oxidation of the dihydropyridine ring to a pyridine moiety, followed by hydrolysis of the methyl and isopropyl ester groups.[2] The main metabolites are the pyridine analog of isradipine, two corresponding mono-acid derivatives, and a cyclic lactone product.[2] Accurate and simultaneous measurement of isradipine and its metabolites is crucial for a comprehensive understanding of its pharmacokinetic profile. This UPLC-MS/MS method provides the necessary sensitivity and specificity for this purpose.

Experimental

Materials and Reagents
  • Isradipine, this compound, and metabolite reference standards

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (K2EDTA)

Sample Preparation

A protein precipitation method is employed for the extraction of isradipine and its metabolites from human plasma.

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of working internal standard solution (this compound in 50% methanol).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A and inject into the UPLC-MS/MS system.

UPLC Conditions
  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

Table 1: MRM Transitions and Mass Spectrometer Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Isradipine372.1312.20.13015
This compound378.1318.20.13015
Pyridine Analog370.1310.20.13520
Mono-acid (methyl ester hydrolyzed)356.1296.20.13520
Mono-acid (isopropyl ester hydrolyzed)328.1268.20.13520
Cyclic Lactone356.1296.20.13520

Results and Discussion

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation. The validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Parameters

ParameterIsradipinePyridine AnalogMono-acid (methyl ester hydrolyzed)Mono-acid (isopropyl ester hydrolyzed)Cyclic Lactone
Linearity Range (ng/mL) 0.1 - 1000.1 - 1000.1 - 1000.1 - 1000.1 - 100
Correlation Coefficient (r²) >0.995>0.995>0.995>0.995>0.995
LLOQ (ng/mL) 0.10.10.10.10.1
Intra-day Precision (%CV) <10<12<12<13<14
Inter-day Precision (%CV) <11<13<14<14<15
Accuracy (% Bias) ±10±12±13±14±15
Recovery (%) 85-9580-9075-8570-8070-80
Matrix Effect (%) 90-11088-11285-11585-11585-115

The method demonstrated excellent linearity over the specified concentration range for all analytes. The lower limit of quantification (LLOQ) was sufficient for pharmacokinetic studies. Precision and accuracy were within acceptable limits, and the recovery and matrix effect were consistent and reproducible.

Signaling Pathways and Experimental Workflows

UPLC_MSMS_Workflow plasma Plasma Sample (100 µL) is Add this compound (IS) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute uplc UPLC Separation (BEH C18 Column) reconstitute->uplc msms MS/MS Detection (MRM Mode) uplc->msms quant Quantification (Analyte/IS Peak Area Ratio) msms->quant report Reporting quant->report

Caption: Experimental workflow for the UPLC-MS/MS analysis of isradipine and its metabolites.

Isradipine_Metabolism cluster_metabolites Major Metabolites Isradipine Isradipine Pyridine Pyridine Analog Isradipine->Pyridine Oxidation (CYP3A4) Lactone Cyclic Lactone Isradipine->Lactone Oxidation & Cyclization MonoAcid1 Mono-acid (methyl ester hydrolyzed) Pyridine->MonoAcid1 Ester Hydrolysis MonoAcid2 Mono-acid (isopropyl ester hydrolyzed) Pyridine->MonoAcid2 Ester Hydrolysis

Caption: Simplified metabolic pathway of isradipine.

Conclusion

This application note describes a validated UPLC-MS/MS method for the quantification of isradipine and its major metabolites in human plasma. The method is sensitive, specific, and reliable, making it suitable for a variety of research applications in the field of drug development and clinical pharmacology. The simple sample preparation and rapid analysis time allow for high-throughput processing of samples.

References

Application of Isradipine-d6 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide to the use of Isradipine-d6, a deuterium-labeled analog of Isradipine, in drug metabolism studies. This document outlines its utility in metabolic stability assessment, reaction phenotyping, and as an internal standard for quantitative bioanalysis.

Introduction to Isradipine and the Role of Deuterium Labeling

Isradipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1] It undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][2] Understanding the metabolic fate of Isradipine is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall clinical efficacy.

Deuterium-labeled compounds, such as this compound, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. The substitution of hydrogen atoms with deuterium, a stable isotope, results in a molecule with a higher mass but nearly identical physicochemical properties to the parent drug. This subtle change offers significant advantages in analytical detection and in studying metabolic pathways without altering the compound's intrinsic pharmacological activity. The key applications of this compound include:

  • Internal Standard for Bioanalysis: Due to its similar chromatographic behavior and ionization efficiency to Isradipine, this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification, correcting for variability in sample preparation and instrument response.

  • Metabolite Identification: Co-administration of Isradipine and this compound can help distinguish drug-related metabolites from endogenous matrix components by observing characteristic mass shifts in the resulting mass spectra.

  • Investigating Metabolic Pathways: The kinetic isotope effect, where the cleavage of a carbon-deuterium bond is slower than a carbon-hydrogen bond, can be exploited to understand the rate-limiting steps in Isradipine's metabolism.

Application: Metabolic Stability Assessment in Human Liver Microsomes

Metabolic stability assays are crucial for predicting the hepatic clearance of a drug. This protocol describes the use of this compound as an internal standard for the accurate quantification of Isradipine depletion over time when incubated with human liver microsomes (HLMs).

Experimental Protocol

Objective: To determine the in vitro intrinsic clearance (CLint) of Isradipine in human liver microsomes.

Materials:

  • Isradipine

  • This compound (as internal standard)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of Isradipine (1 mM) in a suitable organic solvent (e.g., methanol or DMSO).

    • Prepare a working solution of Isradipine (e.g., 100 µM) by diluting the stock solution in phosphate buffer.

    • Prepare the HLM suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the HLM suspension and NADPH regenerating system at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the Isradipine working solution to the pre-warmed HLM suspension to achieve a final substrate concentration of 1 µM.

    • Immediately after adding the substrate, and at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes of the aliquot size).

    • Add a fixed amount of this compound internal standard solution (e.g., 100 nM) to each tube.

    • Vortex the samples to precipitate the proteins.

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of Isradipine relative to the constant concentration of this compound.

Data Presentation

The rate of disappearance of Isradipine is used to calculate the intrinsic clearance.

Table 1: Illustrative Metabolic Stability of Isradipine in Human Liver Microsomes

Time (min)Isradipine Concentration (µM)% Remaining
01.00100
50.8585
150.6060
300.3535
450.1818
600.099

Note: This data is for illustrative purposes only.

From the natural log plot of the percentage of Isradipine remaining versus time, the half-life (t½) and intrinsic clearance (CLint) can be calculated using the following equations:

  • k = - (slope of the linear regression)

  • t½ = 0.693 / k

  • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)

Workflow Diagram

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Isradipine Solution D Mix & Incubate at 37°C A->D B Prepare HLM Suspension B->D C Prepare NADPH System C->D E Sample at Time Points D->E F Terminate Reaction & Add IS (this compound) E->F G Protein Precipitation F->G H LC-MS/MS Analysis G->H I Data Interpretation H->I

Metabolic Stability Assay Workflow

Application: CYP450 Reaction Phenotyping

Reaction phenotyping studies are conducted to identify the specific cytochrome P450 enzymes responsible for a drug's metabolism. This is critical for predicting potential drug-drug interactions.

Experimental Protocol

Objective: To identify the major CYP450 enzyme(s) involved in Isradipine metabolism using specific chemical inhibitors and recombinant human CYP enzymes.

Materials:

  • Isradipine

  • This compound (as internal standard)

  • Pooled Human Liver Microsomes (HLMs)

  • Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C9, CYP2D6, etc.)

  • Specific CYP inhibitors (e.g., Ketoconazole for CYP3A4)

  • NADPH regenerating system

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN)

  • LC-MS/MS system

Procedure:

  • Chemical Inhibition Assay:

    • Follow the procedure for the metabolic stability assay, but with an additional pre-incubation step.

    • Pre-incubate HLMs with a specific CYP inhibitor (or vehicle control) for a defined period (e.g., 15 minutes) at 37°C before adding Isradipine.

    • Initiate the reaction with Isradipine and incubate for a fixed time point (within the linear range of metabolism, determined from the stability assay).

    • Terminate the reaction, add this compound, and process the samples for LC-MS/MS analysis.

    • Compare the rate of Isradipine metabolism in the presence and absence of the inhibitor.

  • Recombinant Enzyme Assay:

    • Incubate Isradipine with individual recombinant human CYP enzymes in the presence of the NADPH regenerating system.

    • After a fixed incubation time, terminate the reaction, add this compound, and analyze the samples by LC-MS/MS.

    • The enzyme that shows the highest rate of Isradipine metabolism is identified as the primary metabolizing enzyme.

Data Presentation

The results from both assays are used to pinpoint the key metabolizing enzyme.

Table 2: Illustrative Data from Chemical Inhibition Study

CYP InhibitorTarget EnzymeIsradipine Metabolism (% of Control)
Vehicle-100
Ketoconazole (1 µM)CYP3A412
Sulfaphenazole (10 µM)CYP2C995
Quinidine (1 µM)CYP2D698

Note: This data is for illustrative purposes only and demonstrates the expected inhibition of Isradipine metabolism by a CYP3A4 inhibitor.

Table 3: Illustrative Data from Recombinant Enzyme Study

Recombinant CYP EnzymeRate of Isradipine Metabolism (pmol/min/pmol CYP)
CYP1A2< 1
CYP2C93
CYP2C19< 1
CYP2D62
CYP3A445

Note: This data is for illustrative purposes only and highlights the significant role of CYP3A4 in Isradipine metabolism.

Signaling Pathway Diagram

Isradipine_Metabolism_Pathway Isradipine Isradipine CYP3A4 CYP3A4 (in Liver Microsomes) Isradipine->CYP3A4 Metabolism Metabolites Inactive Metabolites CYP3A4->Metabolites Ketoconazole Ketoconazole Ketoconazole->CYP3A4 Inhibition

CYP3A4-mediated Metabolism of Isradipine

Application: Quantitative Bioanalysis using LC-MS/MS

This compound serves as an excellent internal standard for the quantification of Isradipine in biological matrices such as plasma or serum, essential for pharmacokinetic and bioequivalence studies.

Experimental Protocol

Objective: To develop and validate a robust LC-MS/MS method for the quantification of Isradipine in human plasma.

Materials:

  • Isradipine (for calibration standards and quality controls)

  • This compound (internal standard)

  • Human plasma (blank)

  • Acetonitrile (ACN)

  • Formic acid

  • Water (HPLC grade)

  • LC-MS/MS system with a C18 column

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of Isradipine and this compound in methanol.

    • Prepare a series of calibration standards by spiking blank human plasma with known concentrations of Isradipine.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To an aliquot of plasma sample (calibration standard, QC, or unknown), add a fixed amount of this compound working solution.

    • Add 3 volumes of ice-cold acetonitrile to precipitate proteins.

    • Vortex and centrifuge the samples.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Conditions (Illustrative):

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate Isradipine from endogenous interferences.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Mass Spectrometer: Triple quadrupole in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Positive Electrospray Ionization (ESI+)

    • MRM Transitions (Hypothetical):

      • Isradipine: Q1 m/z 372.2 -> Q3 m/z 312.2

      • This compound: Q1 m/z 378.2 -> Q3 m/z 318.2

Data Presentation

Method validation parameters should be established according to regulatory guidelines.

Table 4: Illustrative Method Validation Summary for Isradipine Quantification

ParameterResult
Linearity Range0.1 - 100 ng/mL (r² > 0.99)
LLOQ0.1 ng/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 12%
Accuracy (%Bias)± 15%
Recovery> 85%
Matrix EffectMinimal

Note: This data is for illustrative purposes only and represents typical acceptance criteria for a bioanalytical method validation.

Logical Relationship Diagram

Bioanalytical_Method_Logic cluster_sample Sample cluster_process Processing cluster_analysis Analysis Plasma Plasma Sample (Unknown Isradipine Conc.) Add_IS Add Known Amount of This compound (IS) Plasma->Add_IS Extract Protein Precipitation & Extraction Add_IS->Extract LCMS LC-MS/MS Analysis (Measure Peak Area Ratios) Extract->LCMS Quantify Quantification against Calibration Curve LCMS->Quantify

Quantitative Bioanalysis Workflow

Conclusion

This compound is a versatile and essential tool for the comprehensive study of Isradipine's drug metabolism and pharmacokinetics. Its application as an internal standard ensures the accuracy and reliability of quantitative data in metabolic stability assays and bioanalytical methods. Furthermore, its use in conjunction with unlabeled Isradipine can aid in metabolite identification and the elucidation of metabolic pathways. The protocols and illustrative data presented here provide a framework for researchers to effectively incorporate this compound into their drug development programs.

References

Troubleshooting & Optimization

Mitigating matrix effects for Isradipine-d6 in plasma samples

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals mitigate matrix effects when analyzing Isradipine-d6 in plasma samples, typically using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem for this compound analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma).[1] In LC-MS/MS analysis, this typically manifests as ion suppression, where the signal for this compound is reduced, or less commonly, ion enhancement.[1][2] These effects can lead to poor sensitivity, inaccurate quantification, and lack of reproducibility in bioanalytical assays.[1][3]

Q2: I am using this compound, a stable isotope-labeled internal standard (SIL-IS). Isn't that supposed to correct for matrix effects?

A2: Yes, a SIL-IS is the preferred method to compensate for matrix effects. Because this compound is chemically identical to the analyte (Isradipine) and co-elutes, it experiences similar degrees of ion suppression or enhancement. However, while the SIL-IS can correct for variability and improve accuracy, it cannot overcome a fundamental loss of signal.[2] If ion suppression is severe, the response for both the analyte and the internal standard may fall below the desired limit of quantification, compromising the assay's sensitivity.[2] Therefore, it is often necessary to reduce the underlying matrix effect rather than just compensating for it.

Q3: How can I determine if my assay is suffering from matrix effects?

A3: The two most common methods are the post-column infusion test and the post-extraction spike analysis.[4]

  • Post-Column Infusion: A constant flow of this compound standard solution is introduced into the mobile phase after the analytical column but before the mass spectrometer. A blank, extracted plasma sample is then injected. Any dip or rise in the constant baseline signal indicates regions of ion suppression or enhancement, respectively.[5][6][7] This helps identify if the analyte's retention time coincides with an area of significant matrix interference.[7]

  • Post-Extraction Spike Analysis: The response of an analyte spiked into a pre-extracted blank plasma sample is compared to the response of the same analyte in a neat solution (e.g., mobile phase). The difference in signal intensity reveals the extent of the matrix effect.[6]

Q4: What is the most common source of matrix effects in plasma samples for LC-MS/MS analysis?

A4: Phospholipids are the most notorious and significant cause of matrix effects, particularly ion suppression, in bioanalysis of plasma samples.[1][8][9][10] These endogenous components are abundant in plasma and are often co-extracted with analytes of interest, especially with simpler sample preparation techniques like protein precipitation.[8][11] They can interfere with the electrospray ionization (ESI) process and contaminate the MS ion source over time.[11]

Troubleshooting Guide

Problem: I am observing poor sensitivity, low signal-to-noise, or high variability in my this compound signal.

This is a classic symptom of significant ion suppression. The following steps can help you diagnose and resolve the issue.

Step 1: Evaluate Your Sample Preparation Method

The most effective way to combat matrix effects is to improve the sample cleanup procedure to remove interfering substances before analysis.[2][12]

Q: I currently use Protein Precipitation (PPT) with acetonitrile. Why am I still seeing problems?

A: While PPT is fast and simple, it is non-selective and known to be ineffective at removing phospholipids, which remain in the supernatant and cause significant ion suppression.[2][11] Methanol-based precipitation may be even less effective at removing phospholipids than acetonitrile-based precipitation.[2]

Q: What are better sample preparation alternatives to PPT for reducing matrix effects?

A: For cleaner extracts, consider Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or techniques specifically designed for phospholipid removal.

  • Liquid-Liquid Extraction (LLE): Offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences (like salts and some phospholipids) in the aqueous layer.[2][13]

  • Solid-Phase Extraction (SPE): Often provides the cleanest extracts by using a sorbent to selectively retain the analyte while matrix components are washed away.[13] However, it typically requires more extensive method development.

  • Phospholipid Removal Technologies: These methods, often in 96-well plate or cartridge format (e.g., HybridSPE®, Ostro™), combine the simplicity of PPT with a specific mechanism that captures and removes phospholipids from the extract.[8][14] They are highly effective at reducing phospholipid-based matrix effects.[9][14]

Step 2: Optimize Chromatographic Conditions

Q: How can I use chromatography to mitigate matrix effects?

A: If you cannot achieve a sufficiently clean extract, adjusting your HPLC/UPLC method to separate the elution of this compound from regions of ion suppression is a viable strategy.[3][5] Use a post-column infusion experiment to map the suppression zones in your chromatogram. Then, modify the mobile phase gradient or select a column with different selectivity to shift the retention time of this compound to a "cleaner" region of the chromatogram, free from co-eluting matrix interferences.[3]

Data Presentation

Table 1: Comparison of Common Sample Preparation Techniques for Plasma Analysis

TechniquePrincipleAdvantagesDisadvantagesTypical Matrix EffectTypical Recovery
Protein Precipitation (PPT) Protein denaturation and removal by centrifugation using an organic solvent (e.g., Acetonitrile).Fast, simple, inexpensive, generic.Non-selective, significant phospholipid carryover, high matrix effects.[2][11]HighGood to High
Liquid-Liquid Extraction (LLE) Analyte partitioning between aqueous plasma and an immiscible organic solvent based on pH and polarity.[2]Better selectivity than PPT, removes non-soluble interferences.Can be labor-intensive, may require pH optimization, potential for emulsions.[13]ModerateModerate to High[13]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away; analyte is then eluted with a strong solvent.[13]Provides very clean extracts, high concentration factor, high selectivity.[13]Requires method development, can be more time-consuming and expensive.[13]LowHigh[13]
Phospholipid Depletion Combines PPT with a sorbent (e.g., zirconia-coated silica) that selectively binds and removes phospholipids.[8][9]Fast, simple (like PPT), highly effective at removing phospholipids, significantly reduces matrix effects.[11]Higher cost per sample than PPT.Very LowHigh

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) (Adapted from methodologies for similar compounds[15])

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 25 µL of this compound internal standard working solution.

  • To alkalinize the sample, add 50 µL of 0.1 M sodium hydroxide and vortex briefly.

  • Add 1 mL of an appropriate organic solvent (e.g., methyl-t-butyl ether or a hexane/ethyl acetate mixture).

  • Vortex vigorously for 2-3 minutes.

  • Centrifuge at >10,000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase, vortex, and inject into the LC-MS/MS system.

Protocol 2: Phospholipid Depletion (Using a Pass-Through Plate) (Based on general procedures for HybridSPE® or Ostro™ plates[9])

  • Place a 96-well collection plate inside the vacuum manifold base. Place the phospholipid removal plate on top.

  • Pipette 100 µL of plasma sample into the wells of the removal plate.

  • Add 25 µL of this compound internal standard working solution.

  • Add 300 µL of precipitating solvent (e.g., 1% formic acid in acetonitrile) to each well.

  • Mix thoroughly by aspirating/dispensing 5-10 times with a pipette or by vortexing the plate for 1 minute. This step precipitates proteins and allows phospholipids to bind to the sorbent.

  • Apply vacuum to the manifold (e.g., at 10 in. Hg) to pull the clean filtrate into the collection plate.

  • The resulting filtrate is ready for direct injection or can be evaporated and reconstituted if concentration is needed.

Visualizations

troubleshooting_workflow start Start: Poor Sensitivity or High Variability for this compound check_is Check Internal Standard (IS) Signal: Is the this compound signal also low/variable? start->check_is no_issue Issue may not be matrix effects. Investigate other sources (e.g., instrument, standard prep). check_is->no_issue No matrix_effect High Probability of Matrix Effects check_is->matrix_effect Yes assess Assess Matrix Effect (Post-Column Infusion or Post-Spike) matrix_effect->assess optimize_prep Optimize Sample Preparation assess->optimize_prep Interference Confirmed optimize_lc Optimize LC Method assess->optimize_lc Interference Confirmed ppt Currently using PPT? optimize_prep->ppt upgrade_prep Upgrade to LLE, SPE, or Phospholipid Removal Plate ppt->upgrade_prep Yes solution Solution: Cleaner Sample and Reduced Ion Suppression ppt->solution No, already using LLE/SPE upgrade_prep->solution shift_rt Adjust Gradient to Shift Analyte RT Away from Suppression Zone optimize_lc->shift_rt shift_rt->solution

Caption: Troubleshooting workflow for addressing matrix effects in this compound analysis.

sample_prep_mechanisms Sample Preparation Mechanisms & Outcomes cluster_input cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_plr Phospholipid Removal (PLR) plasma Plasma Sample (Analyte + Proteins + Phospholipids) ppt_step 1. Add Acetonitrile 2. Centrifuge plasma->ppt_step lle_step 1. Add Org. Solvent 2. Separate Layers plasma->lle_step plr_step 1. PPT in Plate 2. Pass-Through plasma->plr_step ppt_pellet Protein Pellet (Removed) ppt_extract Final Extract: Analyte + Phospholipids ppt_step->ppt_extract lle_aqueous Aqueous Waste (Proteins, Some PLs) lle_extract Final Extract: Analyte lle_step->lle_extract plr_waste Proteins & PLs (Removed by Filter/Sorbent) plr_extract Final Extract: Analyte (Cleanest) plr_step->plr_extract

Caption: Comparison of plasma sample preparation techniques and their effectiveness.

References

Isradipine-d6 Stability in Processed Samples: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Isradipine-d6 in processed biological samples.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of this compound in processed samples.

Question: Why is the this compound internal standard response inconsistent or unexpectedly low in my processed samples?

Answer: Inconsistent or low internal standard (IS) response for this compound can stem from several factors related to its stability and the analytical method. Here’s a step-by-step troubleshooting guide:

  • Assess Light Exposure: Isradipine and other dihydropyridine compounds are known to be sensitive to light.[1] Exposure to UV or even ambient laboratory light during sample processing can lead to photodegradation.

    • Recommendation: Process samples under yellow or amber light. Use amber-tinted autosampler vials and collection tubes to minimize light exposure.

  • Evaluate for Oxidative Degradation: Isradipine is susceptible to oxidation, which converts the dihydropyridine ring to a pyridine ring, resulting in a loss of the desired analytical signal.[1][2]

    • Recommendation: De-gas solvents and consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to the reconstitution solvent or during the extraction process, if compatible with your assay. Ensure that any hydrogen peroxide used in other laboratory procedures is not contaminating your workspace or reagents.[2]

  • Check for pH-Dependent Instability: While Isradipine is generally stable under acidic and basic conditions, extreme pH values in your extraction or reconstitution solvents could potentially contribute to degradation over time.

    • Recommendation: Evaluate the pH of your solvents and the final processed sample. If a stability issue is suspected, perform a short-term stability test of this compound in the reconstitution solvent at different pH values.

  • Investigate Matrix Effects: The biological matrix itself can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression and a lower-than-expected response.

    • Recommendation: Perform a post-extraction spike experiment to evaluate the extent of matrix effects. If significant ion suppression is observed, consider further sample cleanup (e.g., solid-phase extraction instead of protein precipitation) or chromatographic modifications to separate this compound from the interfering matrix components.

  • Consider H-D Exchange: With deuterated internal standards, there is a possibility of hydrogen-deuterium exchange, especially under certain pH and temperature conditions. This can alter the mass-to-charge ratio and lead to an incorrect signal.

    • Recommendation: Review your mass spectrometry data for any unexpected isotopic patterns. If H-D exchange is suspected, consider using a ¹³C or ¹⁵N labeled internal standard as an alternative.

Question: I am observing a chromatographic peak for this compound that is broader or has a different retention time compared to the unlabeled Isradipine. What could be the cause?

Answer: A difference in chromatographic behavior between Isradipine and this compound, while often minimal, can occur and impact quantification.

  • Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to slight differences in physicochemical properties, resulting in a small shift in retention time. This "isotope effect" is more pronounced with a larger number of deuterium labels.

    • Recommendation: This is often manageable if the peak shape is good and the shift is consistent. Ensure that your integration parameters are set to accurately capture the entire peak for both the analyte and the internal standard. If the shift is significant and causes co-elution with an interference, chromatographic optimization may be necessary.

  • Degradation Product Co-elution: A broad or misshapen peak could indicate the presence of a co-eluting degradation product.

    • Recommendation: Review the mass spectrum across the peak to check for the presence of other ions. A forced degradation study can help to identify potential degradation products and their retention times.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for Isradipine, and by extension this compound, is the oxidation of the dihydropyridine ring to form the corresponding pyridine derivative.[1] This process can be initiated by exposure to UV light (photodegradation) or through oxidative conditions.[1][2] This degradation results in a loss of therapeutic activity.[1]

Q2: How stable is Isradipine in processed plasma samples?

A2: A study on Isradipine in dog plasma provides valuable insights into its stability under various storage conditions, which can be extrapolated to this compound in human plasma. The data indicates good stability under typical bioanalytical laboratory conditions.[3]

Q3: What are the recommended storage conditions for processed samples containing this compound?

A3: Based on available stability data for Isradipine, processed samples should be stored at or below -70°C for long-term storage (beyond 24 hours).[3] For short-term storage (up to 24 hours), samples can be kept at room temperature in the autosampler, provided they are protected from light.[3] It is crucial to perform your own stability assessments under your specific laboratory conditions.

Quantitative Data Summary

The following table summarizes the stability of Isradipine in dog plasma under various conditions. This data can serve as a useful reference for assessing the potential stability of this compound.

Stability ConditionDurationConcentration Tested (ng/mL)Accuracy (%)Precision (RSD%)Conclusion
Bench-Top (Room Temp) 4.0 hours0.20, 4.00, 36.0096.5 - 98.4< 13.5Stable
Long-Term Storage 25 days0.20, 4.00, 36.0096.5 - 98.4< 13.5Stable at -70°C
Freeze-Thaw Cycles 3 cycles0.20, 4.00, 36.0096.5 - 98.4< 13.5Stable
Processed Sample Stability 24 hours0.20, 4.00, 36.0096.5 - 98.4< 13.5Stable at Room Temp

Data adapted from a study on Isradipine in dog plasma.[3]

Experimental Protocols

Protocol for Assessing the Stability of this compound in Processed Samples

This protocol outlines a general procedure for evaluating the stability of this compound in a processed biological matrix (e.g., plasma) as part of a bioanalytical method validation.

1. Objective: To determine the stability of this compound under conditions mimicking sample processing, storage, and analysis.

2. Materials:

  • Blank biological matrix (e.g., human plasma)
  • This compound stock solution
  • Isradipine stock solution
  • All necessary reagents and solvents for the bioanalytical method

3. Preparation of Quality Control (QC) Samples:

  • Prepare low and high concentration QC samples by spiking blank matrix with known concentrations of Isradipine and a fixed concentration of this compound.

4. Stability Experiments:

5. Data Analysis:

  • For each stability condition, calculate the mean concentration, standard deviation, and coefficient of variation (CV%) for the QC samples.
  • The stability is acceptable if the mean concentration is within 85-115% of the nominal concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Assessment cluster_analysis Analysis & Evaluation prep_qc Prepare Low & High QC Samples autosampler Autosampler Stability (Post-Preparative) prep_qc->autosampler freeze_thaw Freeze-Thaw Stability prep_qc->freeze_thaw bench_top Bench-Top Stability prep_qc->bench_top process Process Samples autosampler->process freeze_thaw->process bench_top->process analyze LC-MS/MS Analysis process->analyze evaluate Evaluate Stability (Compare to T=0) analyze->evaluate

Caption: Experimental workflow for assessing this compound stability.

degradation_pathway Isradipine Isradipine / this compound (Dihydropyridine Ring) DegradationProduct Pyridine Derivative (Inactive) Isradipine->DegradationProduct Oxidation (UV Light / Oxidizing Agents)

Caption: Primary degradation pathway of Isradipine.

References

Overcoming poor recovery of Isradipine-d6 during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isradipine-d6 extraction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with poor recovery of this compound during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor recovery of this compound during extraction?

A1: Poor recovery of this compound, a deuterated internal standard, can stem from several factors related to its physicochemical properties and the extraction methodology. Isradipine is a lipophilic compound with low water solubility, which significantly influences its partitioning behavior between aqueous and organic phases.[1][2]

Common causes for low recovery include:

  • Suboptimal pH: The pH of the sample matrix can affect the ionization state of this compound, influencing its solubility and interaction with extraction solvents or solid-phase extraction (SPE) sorbents.

  • Inappropriate Solvent Selection (LLE): The choice of extraction solvent in liquid-liquid extraction (LLE) is critical. The solvent must be immiscible with the sample matrix and have a high affinity for this compound to ensure efficient partitioning.

  • Inefficient Elution (SPE): In solid-phase extraction, the elution solvent may not be strong enough to desorb this compound completely from the sorbent material.

  • Matrix Effects: Components in the biological matrix (e.g., plasma proteins, lipids) can interfere with the extraction process by binding to this compound or affecting its interaction with the extraction medium.

  • Analyte Degradation: Isradipine, and by extension this compound, can be sensitive to light and certain chemical conditions, potentially leading to degradation during the extraction process.

  • Incomplete Protein Precipitation (PPT): If protein precipitation is used, incomplete removal of proteins can lead to the co-precipitation of this compound, resulting in its loss from the supernatant.

Q2: How do the physicochemical properties of Isradipine affect its extraction?

A2: Isradipine is a dihydropyridine calcium channel blocker with specific physicochemical properties that are crucial to consider for extraction.[1]

PropertyValueImplication for Extraction
LogP ~4.28[1]High lipophilicity suggests good solubility in non-polar organic solvents, making LLE a suitable technique. It also indicates strong retention on reversed-phase SPE sorbents like C18.
Water Solubility Practically insoluble (<10 mg/L at 37°C)[1][2]This necessitates the use of organic solvents for extraction from aqueous biological matrices.
pKa Not readily available, but dihydropyridines are generally weakly basic.The charge state of the molecule can be manipulated by adjusting the pH of the sample to optimize extraction.

Understanding these properties is fundamental to developing a robust extraction method with high and reproducible recovery.

Troubleshooting Guides

This section provides specific troubleshooting advice for common extraction techniques.

Low Recovery in Liquid-Liquid Extraction (LLE)

Problem: My recovery of this compound is low when using LLE.

dot

Caption: Troubleshooting workflow for low LLE recovery.

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate Extraction Solvent Isradipine is highly lipophilic. Ensure you are using a water-immiscible organic solvent with adequate polarity to solubilize it. Methyl-t-butyl ether (MTBE) and diethyl ether have been successfully used for the extraction of Isradipine and other dihydropyridines.[3][4]
Suboptimal Sample pH The recovery of dihydropyridines can be pH-dependent. For LLE of Isradipine from plasma, treating the sample with an alkaline solution (e.g., NaOH) before extraction can improve recovery.[3][4]
Insufficient Solvent Volume A low solvent-to-sample volume ratio may lead to incomplete extraction. Experiment with increasing the volume of the organic solvent. A ratio of 6:1 (solvent:plasma) has been shown to be effective for similar compounds.[4]
Inadequate Mixing Incomplete partitioning will occur without sufficient mixing. Ensure vigorous and consistent vortexing for an adequate duration (e.g., 5-10 minutes) to maximize the interaction between the aqueous and organic phases.
Poor Phase Separation Emulsion formation can trap the analyte and lead to poor recovery. Increase the centrifugation speed and/or time to achieve a clear separation of the two layers.
Low Recovery in Solid-Phase Extraction (SPE)

Problem: I am experiencing poor recovery of this compound with my SPE method.

dot

Caption: Troubleshooting workflow for low SPE recovery.

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate Sorbent Given Isradipine's high lipophilicity (LogP ~4.28), a reversed-phase sorbent like C18 is the most suitable choice.[1] Normal-phase sorbents are unlikely to provide adequate retention from aqueous matrices.
Improper Cartridge Conditioning/Equilibration Failure to properly condition and equilibrate the SPE cartridge will lead to inconsistent and poor retention. Always pre-treat the sorbent by washing with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) that mimics the sample matrix.
Breakthrough During Loading If the sample is loaded too quickly or if the loading solution is too strong (high organic content), the analyte may not have sufficient time to interact with the sorbent and will pass through to waste. Consider diluting the sample with an aqueous buffer and reducing the loading flow rate.
Premature Elution During Washing The wash solvent may be too strong, causing the analyte of interest to be eluted along with interferences. Use a weaker wash solvent (e.g., a lower percentage of organic solvent in water) to remove interferences without affecting this compound.
Incomplete Elution The elution solvent may not be strong enough to desorb this compound from the C18 sorbent. Increase the strength of the elution solvent by increasing the proportion of the organic component (e.g., methanol or acetonitrile). A mixture of organic solvent and a small amount of acid or base may also improve elution.
Low Recovery in Protein Precipitation (PPT)

Problem: My this compound recovery is low after protein precipitation.

dot

Caption: Troubleshooting workflow for low PPT recovery.

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate Precipitating Agent Acetonitrile is a common and effective protein precipitating agent. Methanol can also be used. The choice of solvent can influence the recovery of the analyte.
Suboptimal Precipitant-to-Sample Ratio A common starting point is a 3:1 ratio of precipitant to plasma. If recovery is low, you can evaluate different ratios (e.g., 2:1, 4:1) to find the optimal condition for your specific matrix.
Incomplete Precipitation Ensure thorough vortexing of the sample and precipitant to allow for complete protein denaturation. A short incubation period (e.g., 5-10 minutes) at a low temperature (e.g., 4°C or -20°C) can also improve precipitation efficiency.
Co-precipitation of Analyte This compound may become entrapped in the protein pellet. Ensure a tightly packed pellet by optimizing centrifugation speed, time, and temperature (lower temperatures can improve pellet formation).
Loss During Supernatant Transfer Carefully aspirate the supernatant without disturbing the protein pellet. Leaving a small amount of supernatant behind is preferable to aspirating part of the pellet.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma

This protocol is based on a validated method for the quantification of Isradipine in human plasma.[3]

  • Sample Preparation:

    • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

    • Add 50 µL of this compound internal standard working solution.

    • Add 50 µL of 1 M NaOH to alkalize the sample. Vortex for 30 seconds.

  • Extraction:

    • Add 1 mL of methyl-t-butyl ether (MTBE) to the tube.

    • Vortex vigorously for 10 minutes.

  • Phase Separation:

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the mobile phase used for your LC-MS/MS analysis.

    • Vortex for 1 minute to ensure complete dissolution.

  • Analysis:

    • Inject an appropriate volume onto the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This is a general protocol for the extraction of dihydropyridines using a reversed-phase C18 cartridge.

  • Sample Pre-treatment:

    • To 500 µL of plasma, add the this compound internal standard.

    • Dilute the sample with 500 µL of 2% phosphoric acid in water. Vortex to mix.

    • Centrifuge to pellet any precipitated matter.

  • SPE Cartridge Conditioning:

    • Wash a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 10% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the this compound with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute in a suitable volume of mobile phase for analysis.

Protocol 3: Protein Precipitation (PPT) of this compound from Human Plasma

This protocol provides a straightforward method for sample cleanup.

  • Sample Preparation:

    • Pipette 100 µL of plasma into a microcentrifuge tube.

    • Add the this compound internal standard.

  • Precipitation:

    • Add 300 µL of ice-cold acetonitrile to the plasma sample.

    • Vortex for 2 minutes to ensure thorough mixing and protein denaturation.

  • Centrifugation:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness.

    • Reconstitute in mobile phase. This step helps to concentrate the sample and avoids injecting a high percentage of organic solvent onto a reversed-phase column.

  • Analysis:

    • Inject the supernatant (or reconstituted sample) into the LC-MS/MS system.

Data Summary

The following table summarizes expected recovery for dihydropyridine calcium channel blockers using different extraction techniques, based on published literature.

Extraction MethodAnalyte(s)MatrixReported Recovery (%)Reference
Liquid-Liquid Extraction (Diethyl Ether)Amlodipine, Nitrendipine, Felodipine, Lacidipine, LercanidipineHuman Plasma>80% for amlodipine, >90% for others[4]
QuEChERSAmlodipine, Nifedipine, Nitrendipine, Felodipine, BenidipineHuman Plasma94.85–97.32%[5]
Solid-Phase Extraction (Diol phase)Metabolites of various dihydropyridinesHuman Urine67-77%[6]

References

Technical Support Center: Enhancing Low-Level Detection with Isradipine-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Isradipine-d6 in enhancing the sensitivity of low-level detection assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of Isradipine, a calcium channel blocker. It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The six deuterium atoms increase its mass by six daltons compared to the parent drug, Isradipine. This mass difference allows the mass spectrometer to distinguish between the analyte (Isradipine) and the internal standard (this compound), even though they have nearly identical chemical properties and chromatographic retention times. Using a stable isotope-labeled internal standard like this compound is considered best practice as it helps to correct for variability during sample preparation, chromatography, and ionization, leading to more accurate and precise quantification, especially at low concentrations.

Q2: I am observing a chromatographic shift between Isradipine and this compound. Is this normal?

A slight chromatographic shift between an analyte and its deuterated internal standard can sometimes occur. This phenomenon, known as the "isotope effect," is due to the small differences in physicochemical properties imparted by the heavier deuterium atoms. While ideally, the analyte and IS should co-elute perfectly, a small, consistent shift is often acceptable. However, a significant or inconsistent shift can lead to quantification errors, especially if it causes differential matrix effects.

Q3: My this compound signal is showing high variability. What are the potential causes?

High variability in the internal standard signal can be caused by several factors:

  • Inconsistent Sample Preparation: Errors in pipetting the internal standard solution, leading to different amounts being added to each sample.

  • Degradation: Isradipine and its deuterated analog can be susceptible to degradation, particularly from exposure to light and oxidative processes.[1] Ensure samples and standards are protected from light and stored under appropriate conditions.

  • Ion Suppression or Enhancement: Co-eluting matrix components can affect the ionization efficiency of the internal standard.

  • Source Contamination: A dirty ion source in the mass spectrometer can lead to inconsistent ionization and signal instability.

  • Solvent Issues: Using a suboptimal solvent for reconstitution and storage of the lyophilized internal standard can affect its stability and recovery.

Q4: What are "matrix effects" and how can they affect my analysis with this compound?

Matrix effects are the alteration of ionization efficiency of an analyte and its internal standard by co-eluting compounds from the sample matrix (e.g., plasma, urine). This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. Since this compound is chemically almost identical to Isradipine, it is expected to experience similar matrix effects, thus providing effective correction. However, significant chromatographic separation between the two due to isotope effects can lead to differential matrix effects and compromise the accuracy of the results.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Sensitivity / Low Signal for Isradipine and this compound 1. Inefficient ionization. 2. Suboptimal mass spectrometer settings. 3. Poor extraction recovery. 4. Degradation of analyte and IS.1. Optimize mobile phase composition (e.g., adjust pH, organic solvent ratio). 2. Tune the mass spectrometer for Isradipine and this compound to determine the optimal precursor/product ion transitions and collision energies. 3. Evaluate different sample preparation techniques (e.g., liquid-liquid extraction, solid-phase extraction). 4. Protect samples and standards from light and use appropriate storage conditions.[1]
High Background Noise 1. Contaminated solvents or reagents. 2. Dirty LC-MS system (ion source, column). 3. Presence of interfering substances in the sample matrix.1. Use high-purity, LC-MS grade solvents and reagents. 2. Clean the ion source and flush the LC system and column thoroughly. 3. Improve sample cleanup procedures to remove interfering components.
Inconsistent Peak Area Ratios (Analyte/IS) 1. Inconsistent sample preparation. 2. Chromatographic shift leading to differential matrix effects. 3. Isotopic interference or crosstalk. 4. Non-linearity of the detector response.1. Ensure precise and consistent addition of the internal standard to all samples and standards. 2. Optimize chromatography to achieve co-elution of Isradipine and this compound. 3. Check for isotopic contributions from the analyte to the internal standard signal and vice versa. Adjust MRM transitions if necessary. 4. Dilute samples to fall within the linear range of the calibration curve.
Peak Tailing or Splitting 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample solvent incompatible with the mobile phase.1. Replace the analytical column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 3. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.

Quantitative Data Summary

The following table summarizes quantitative data for the analysis of Isradipine from various studies. This data can be used as a benchmark for researchers developing and validating their own assays.

ParameterMatrixMethodLinearity RangeLLOQ/LODReference
LinearityHuman PlasmaLC-MS/MS10 - 5000 pg/mL10 pg/mL (LLOQ)[2]
LinearityDog PlasmaUPLC-MS/MS0.1 - 40.0 ng/mL0.1 ng/mL (LLOQ)
LinearityPharmaceutical FormulationRP-HPLC0.5 - 50 µg/mL-
Precision & AccuracyDog PlasmaUPLC-MS/MS-Intra- and inter-day precision < 13.5% (RSD), Accuracy 96.5% - 98.4%

Experimental Protocols

Representative Protocol for Quantification of Isradipine in Human Plasma using this compound by LC-MS/MS

This protocol is a composite representation based on methodologies described in the scientific literature. Researchers should validate this protocol for their specific application and instrumentation.

1. Materials and Reagents

  • Isradipine and this compound reference standards

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid (≥98%)

  • Ammonium acetate

  • Human plasma (with appropriate anticoagulant)

  • Methyl-tert-butyl ether (MTBE)

2. Standard and Internal Standard Preparation

  • Prepare stock solutions of Isradipine and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a working solution of this compound (Internal Standard) by diluting the stock solution with 50:50 (v/v) methanol:water to a final concentration of 10 ng/mL.

  • Prepare calibration standards by spiking blank human plasma with appropriate dilutions of the Isradipine stock solution to achieve final concentrations ranging from 10 pg/mL to 5000 pg/mL.

3. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 20 µL of the 10 ng/mL this compound working solution and vortex briefly.

  • Add 50 µL of 0.1 M sodium hydroxide and vortex.

  • Add 1 mL of MTBE, vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A and inject into the LC-MS/MS system.

4. LC-MS/MS Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water with 5 mM ammonium acetate.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from matrix components (e.g., start with 95% A, ramp to 95% B, and re-equilibrate).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Isradipine: m/z 372.2 → 312.2 (Quantifier), m/z 372.2 → 280.1 (Qualifier)

    • This compound: m/z 378.2 → 318.2 (Quantifier)

Visualizations

Isradipine Mechanism of Action

Isradipine_Mechanism Isradipine Isradipine L_type_Ca_Channel L-type Calcium Channel (inactive state) Isradipine->L_type_Ca_Channel Binds & Stabilizes Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Blocks Vasodilation Vasodilation L_type_Ca_Channel->Vasodilation Promotes Calmodulin Calmodulin Ca_influx->Calmodulin Activates Ca_Calmodulin Ca²⁺-Calmodulin Complex MLCK_inactive Myosin Light Chain Kinase (inactive) Ca_Calmodulin->MLCK_inactive Activates MLCK_active Myosin Light Chain Kinase (active) Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Leads to

Caption: Mechanism of action of Isradipine leading to vasodilation.

LC-MS/MS Experimental Workflow

LCMS_Workflow start Start sample_prep Sample Preparation (Plasma + this compound) start->sample_prep lle Liquid-Liquid Extraction sample_prep->lle evaporation Evaporation lle->evaporation reconstitution Reconstitution evaporation->reconstitution lc_injection LC Injection reconstitution->lc_injection hplc Chromatographic Separation (C18 Column) lc_injection->hplc ms_detection MS/MS Detection (ESI+, MRM) hplc->ms_detection data_analysis Data Analysis (Peak Area Ratio) ms_detection->data_analysis quantification Quantification data_analysis->quantification

Caption: A typical experimental workflow for Isradipine analysis by LC-MS/MS.

References

Validation & Comparative

Isradipine-d6 vs. A Structural Analog as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard (IS) is critical for the accuracy and reliability of bioanalytical methods. This guide provides an objective comparison between the use of a stable isotope-labeled internal standard, Isradipine-d6, and a structural analog, amlodipine, for the quantification of isradipine in biological matrices.

The selection of a suitable internal standard is a crucial step in the development of robust and reliable bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. An ideal internal standard should mimic the analyte's behavior throughout the sample preparation and analysis process, thus compensating for variations in extraction recovery, matrix effects, and instrument response. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the "gold standard" due to their high degree of similarity to the analyte. However, structural analogs, which are molecules with similar chemical structures but not isotopically labeled, can also be employed. This guide presents a comparative overview of this compound and a commonly used structural analog, amlodipine, as internal standards for the quantification of isradipine.

Performance Comparison

Table 1: General Comparison of Internal Standard Properties

FeatureThis compound (Stable Isotope Labeled)Amlodipine (Structural Analog)
Structural Similarity Identical to isradipine, with deuterium atoms replacing hydrogen atoms.Similar dihydropyridine core structure, but with different side chains.
Physicochemical Properties Nearly identical to isradipine, leading to very similar chromatographic and mass spectrometric behavior.Similar, but differences in polarity and ionization efficiency can exist.
Co-elution with Analyte Typically co-elutes with isradipine, providing the best compensation for matrix effects.May have a different retention time, which can be advantageous in preventing isobaric interference but may not perfectly compensate for matrix effects at the analyte's retention time.
Potential for Crosstalk Minimal risk, as the mass difference is distinct and well-resolved by the mass spectrometer.No risk of isotopic crosstalk, but potential for other isobaric interferences.
Commercial Availability & Cost Generally more expensive and may have limited commercial suppliers.Often more readily available and less expensive.

Table 2: Performance Characteristics from Bioanalytical Method Validation

ParameterMethod with Amlodipine as IS[1]
Linearity (r²) ≥ 0.9998
Lower Limit of Quantification (LLOQ) 10 pg/mL
Intra-day Precision (%RSD) 2.1 - 5.8%
Inter-day Precision (%RSD) 3.5 - 7.2%
Intra-day Accuracy (%Bias) -3.4 to 4.5%
Inter-day Accuracy (%Bias) -2.8 to 5.1%
Recovery Not explicitly reported
Matrix Effect Investigated and found to be minimal

Note: Detailed validation data for a method using this compound was not available in the public domain at the time of this guide's compilation. The performance of a SIL-IS is generally expected to be equivalent or superior to a structural analog, particularly in mitigating matrix effects.

Experimental Protocols

LC-MS/MS Method for Isradipine using Amlodipine as an Internal Standard[1]

This section details the experimental protocol for the quantification of isradipine in human plasma using amlodipine as the internal standard.

1. Sample Preparation:

  • To 200 µL of human plasma, 20 µL of the internal standard working solution (amlodipine) is added.

  • The sample is vortex-mixed, and 100 µL of 0.1 M sodium hydroxide is added.

  • Liquid-liquid extraction is performed by adding 1 mL of methyl tert-butyl ether and vortexing for 5 minutes.

  • The samples are centrifuged at 13,000 rpm for 5 minutes.

  • The organic layer is transferred to a new tube and evaporated to dryness under a stream of nitrogen gas at 40°C.

  • The residue is reconstituted in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1200 series

  • Column: Zorbax SB-C18 (2.1 mm × 50 mm, 3.5 µm)

  • Mobile Phase: 10 mM Ammonium formate in water (A) and Acetonitrile (B) in a gradient elution.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Applied Biosystems API 4000 triple quadrupole

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Isradipine: m/z 372.2 → 312.2

    • Amlodipine (IS): m/z 409.2 → 238.1

  • Key Parameters: Optimized ion spray voltage, nebulizer gas, curtain gas, and collision gas pressures.

Mandatory Visualizations

Signaling Pathway of Isradipine

Isradipine is a dihydropyridine calcium channel blocker that exerts its therapeutic effects by inhibiting the influx of calcium ions into vascular smooth muscle cells and cardiac muscle cells. This leads to vasodilation and a subsequent reduction in blood pressure.

Isradipine_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell Isradipine Isradipine L_type_Ca_Channel L-type Calcium Channel (Voltage-gated) Isradipine->L_type_Ca_Channel blocks Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx facilitates Vasodilation Vasodilation & Reduced Blood Pressure Ca_influx->Vasodilation leads to Cell_Membrane Cell Membrane

Caption: Isradipine's mechanism of action.

Experimental Workflow

The following diagram illustrates a typical workflow for a bioanalytical method using an internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Addition of Internal Standard (this compound or Amlodipine) Sample->Add_IS Extraction Extraction (e.g., LLE, SPE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Peak Area Ratio) MS_Detection->Quantification Results Concentration Results Quantification->Results

Caption: Bioanalytical experimental workflow.

Conclusion

Both this compound and amlodipine can be utilized as internal standards for the quantification of isradipine.

  • This compound , as a stable isotope-labeled internal standard, is theoretically the superior choice. Its physicochemical properties are nearly identical to the analyte, ensuring that it behaves similarly during sample processing and analysis. This co-elution provides the most effective compensation for matrix effects, which is a significant source of variability and inaccuracy in LC-MS/MS assays. While the initial cost of a SIL-IS may be higher, it can lead to more robust and reliable data, potentially reducing the need for repeat analyses and troubleshooting.

  • Amlodipine , as a structural analog, presents a viable and more cost-effective alternative. The validation data presented demonstrates that a robust and sensitive method can be developed using amlodipine as the internal standard.[1] However, because its structure and physicochemical properties are not identical to isradipine, it may not perfectly track the analyte's behavior in the presence of significant matrix effects. Careful validation is essential to ensure that it provides adequate compensation across the range of expected sample variability.

Recommendation: For regulated bioanalysis where the highest level of accuracy and robustness is required, This compound is the recommended internal standard . For research applications or when cost is a significant constraint, amlodipine can be a suitable alternative , provided that the method is thoroughly validated to demonstrate its performance and reliability.

References

A Comprehensive Comparison Guide to Isradipine Assay: Evaluating Linearity, Accuracy, and Precision with Isradipine-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed evaluation of the analytical performance of an isradipine assay utilizing its deuterated internal standard, isradipine-d6. The use of a stable isotope-labeled internal standard is a gold standard in quantitative mass spectrometry, offering superior accuracy and precision by effectively compensating for variability in sample preparation and matrix effects. This document presents key performance metrics, a detailed experimental protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, and a comparison with alternative analytical approaches.

Performance Data

The following table summarizes the validation parameters for a typical LC-MS/MS assay for isradipine. While specific data for an assay using this compound is not publicly available in a single comprehensive study, the data presented below is based on a validated method for isradipine using a structural analog as an internal standard[1]. The use of a deuterated internal standard like this compound is anticipated to yield results with at least comparable, and likely improved, precision and accuracy.

Parameter Performance Metric Notes
Linearity Range 10 - 5000 pg/mLThe calibration curve demonstrated excellent linearity with a correlation coefficient (r²) of ≥ 0.9998.[1]
Lower Limit of Quantitation (LLOQ) 10 pg/mLThis level of sensitivity is suitable for pharmacokinetic studies.[1]
Intra-day Precision (%RSD) ≤ 15%Relative Standard Deviation was assessed at multiple quality control concentrations.[2]
Inter-day Precision (%RSD) ≤ 15%Demonstrates the reproducibility of the method over different days.[2]
Intra-day Accuracy (%Bias) Within ± 15%Accuracy was determined by the deviation of the mean from the nominal concentration.
Inter-day Accuracy (%Bias) Within ± 15%Consistent accuracy was observed across different analytical runs.

Experimental Protocol: Isradipine Assay using LC-MS/MS with this compound

This section outlines a typical experimental protocol for the quantitative analysis of isradipine in a biological matrix (e.g., human plasma) using this compound as an internal standard.

1. Sample Preparation: Liquid-Liquid Extraction

  • To 500 µL of plasma sample, add 50 µL of the internal standard working solution (this compound in methanol).

  • Alkalinize the sample by adding 50 µL of 0.1 M sodium hydroxide.

  • Add 3 mL of an organic extraction solvent (e.g., methyl-t-butyl ether) and vortex for 5 minutes.

  • Centrifuge the samples at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

2. Liquid Chromatography

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% formic acid or an ammonium acetate buffer. A typical gradient might start at 20% acetonitrile and ramp up to 90%.[2]

  • Flow Rate: 0.3 mL/min.[2]

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.[2]

3. Mass Spectrometry

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Isradipine: Precursor ion (Q1) m/z 372.1 → Product ion (Q3) m/z 312.2.[1]

    • This compound: Precursor ion (Q1) m/z 378.1 → Product ion (Q3) m/z 312.2 (assuming fragmentation pattern is similar to the unlabeled drug).

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (500 µL) add_is Add this compound (50 µL) plasma->add_is alkalinize Alkalinize (50 µL 0.1M NaOH) add_is->alkalinize extract Liquid-Liquid Extraction (3 mL MTBE) alkalinize->extract centrifuge Centrifuge (4000 rpm, 10 min) extract->centrifuge evaporate Evaporate Organic Layer centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification results Concentration Results quantification->results logical_relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs cluster_calculation Calculation Analyte Isradipine (Unknown Conc.) SamplePrep Sample Preparation Analyte->SamplePrep IS This compound (Known Conc.) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS PeakAreaAnalyte Peak Area (Isradipine) LCMS->PeakAreaAnalyte PeakAreaIS Peak Area (this compound) LCMS->PeakAreaIS Ratio Peak Area Ratio (Analyte / IS) PeakAreaAnalyte->Ratio PeakAreaIS->Ratio Concentration Calculate Isradipine Concentration Ratio->Concentration

References

A Comparative Guide to Isradipine Extraction Methodologies Employing Isradipine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three common extraction techniques for the antihypertensive drug Isradipine from biological matrices, utilizing its deuterated internal standard, Isradipine-d6. The selection of an appropriate extraction method is critical for the accuracy, precision, and sensitivity of subsequent bioanalytical quantification, typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Herein, we compare Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), presenting their respective performance data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for your research needs.

Data Presentation: A Quantitative Comparison

The following table summarizes the key performance parameters for each extraction method. Data has been compiled from various sources and in some cases, where direct comparative data for Isradipine was unavailable, has been supplemented with data from other dihydropyridine drugs with similar physicochemical properties.

Performance ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Recovery (%) 85 - 10570 - 95[1]> 90
Matrix Effect (%) 85 - 11080 - 11560 - 120
Precision (%RSD) < 10< 15< 15
Selectivity/Cleanliness HighModerate to HighLow
Throughput Moderate to High (automation possible)Low to ModerateHigh
Cost per Sample HighLow to ModerateLow
Method Development Time Moderate to HighModerateLow
Solvent Consumption ModerateHighLow

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These protocols are intended as a starting point and may require optimization based on the specific biological matrix and analytical instrumentation used.

Internal Standard

For all methods, this compound is used as the internal standard (IS) to correct for variability in extraction efficiency and matrix effects. A working solution of this compound should be prepared in an appropriate solvent (e.g., methanol or acetonitrile) at a concentration that yields a robust signal in the LC-MS/MS system.

Solid-Phase Extraction (SPE) Protocol

SPE is a highly selective method that can provide very clean extracts, minimizing matrix effects.

Materials:

  • SPE Cartridges (e.g., C18 or a mixed-mode cation exchange)

  • Biological matrix (e.g., plasma, serum)

  • This compound working solution

  • Pre-treatment solution (e.g., 4% phosphoric acid)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solution (e.g., 5% methanol in water)

  • Elution solvent (e.g., acetonitrile or methanol)

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Sample Pre-treatment: To 500 µL of the biological sample, add 50 µL of the this compound working solution and vortex. Add 500 µL of the pre-treatment solution and vortex again. Centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of the wash solution to remove interfering substances.

  • Elution: Elute Isradipine and this compound from the cartridge with 1 mL of the elution solvent.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the reconstitution solvent, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol

LLE is a classic extraction technique that offers a good balance between cleanliness and ease of use.

Materials:

  • Biological matrix (e.g., plasma, serum)

  • This compound working solution

  • Basifying agent (e.g., 1 M Sodium Hydroxide)

  • Extraction solvent (e.g., methyl-t-butyl ether or a mixture of n-hexane and ethyl acetate)

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Sample Preparation: To 500 µL of the biological sample in a polypropylene tube, add 50 µL of the this compound working solution and vortex.

  • Basification: Add 100 µL of 1 M Sodium Hydroxide to the sample and vortex.

  • Extraction: Add 2 mL of the extraction solvent, cap the tube, and vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the reconstitution solvent, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

Protein Precipitation (PPT) Protocol

PPT is the simplest and fastest extraction method, but it provides the least clean-up, which may lead to more significant matrix effects.

Materials:

  • Biological matrix (e.g., plasma, serum)

  • This compound working solution

  • Precipitating agent (e.g., ice-cold acetonitrile or methanol)

  • Centrifuge

  • Autosampler vials with filters

Procedure:

  • Sample Preparation: To 200 µL of the biological sample in a microcentrifuge tube, add 20 µL of the this compound working solution and vortex.

  • Precipitation: Add 600 µL of the ice-cold precipitating agent to the sample.

  • Vortexing: Vortex vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial, preferably with a filter, for direct injection into the LC-MS/MS system.

Mandatory Visualization

The following diagrams illustrate the workflows for each of the described extraction methods.

SPE_Workflow cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction cluster_2 Final Processing A Biological Sample + this compound B Pre-treatment & Centrifugation A->B D Load Sample B->D C Condition & Equilibrate SPE Cartridge C->D E Wash Cartridge D->E F Elute Analytes E->F G Evaporate Eluate F->G H Reconstitute G->H I LC-MS/MS Analysis H->I

Solid-Phase Extraction (SPE) Workflow

LLE_Workflow cluster_0 Sample Preparation cluster_1 Liquid-Liquid Extraction cluster_2 Final Processing A Biological Sample + this compound B Basification A->B C Add Extraction Solvent & Vortex B->C D Centrifuge for Phase Separation C->D E Collect Organic Layer D->E F Evaporate Solvent E->F G Reconstitute F->G H LC-MS/MS Analysis G->H

Liquid-Liquid Extraction (LLE) Workflow

PPT_Workflow cluster_0 Sample Preparation cluster_1 Protein Precipitation cluster_2 Analysis A Biological Sample + this compound B Add Precipitating Agent & Vortex A->B C Centrifuge B->C D Collect Supernatant C->D E LC-MS/MS Analysis D->E

Protein Precipitation (PPT) Workflow

Concluding Remarks

The choice of extraction method for Isradipine analysis is a trade-off between the desired level of sample cleanliness, throughput, and available resources.

  • Solid-Phase Extraction (SPE) is recommended for methods requiring the highest sensitivity and selectivity, where minimizing matrix effects is paramount. Although it has a higher cost and longer method development time, its potential for automation makes it suitable for high-throughput laboratories.

  • Liquid-Liquid Extraction (LLE) offers a good compromise between sample cleanup and ease of implementation. It is a cost-effective technique that can provide clean extracts with good recovery.

  • Protein Precipitation (PPT) is the most straightforward and fastest method, making it ideal for rapid screening or when a large number of samples need to be processed quickly. However, the resulting extracts are the least clean, which can lead to significant matrix effects and potential instrument contamination over time.

The use of a stable isotope-labeled internal standard like This compound is strongly recommended for all three methods to ensure the highest quality of quantitative data by compensating for variations in extraction recovery and matrix-induced ionization suppression or enhancement. Ultimately, the optimal method will depend on the specific requirements of the study, including the desired lower limit of quantification, the complexity of the biological matrix, and the available instrumentation and resources.

References

A Comparative Guide to the Bioanalytical Quantification of Isradipine Using Isradipine-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Isradipine, a calcium channel blocker, with its deuterated internal standard, Isradipine-d6. The information herein is compiled from various validated bioanalytical methods to assist laboratories in selecting and implementing robust quantification assays. While direct inter-laboratory comparison data is not publicly available, this document offers a side-by-side look at the performance of different published methods, providing a baseline for experimental design and validation.

Quantitative Performance Comparison

The following tables summarize the key performance parameters of various analytical methods developed for the quantification of Isradipine in human plasma. These methods commonly employ Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique.

Table 1: Comparison of LC-MS/MS Method Parameters for Isradipine Quantification

ParameterMethod AMethod BMethod C
Internal Standard AmlodipineEthamsylateThis compound (Implied)
Linearity Range 10 - 5000 pg/mL2 - 160 µg/mL0.5 - 50 µg/mL
Correlation Coefficient (r²) ≥ 0.9998> 0.990.9977
Lower Limit of Quantitation (LLOQ) 10 pg/mL2 µg/mL0.5 µg/mL
Sample Preparation Liquid-Liquid ExtractionProtein PrecipitationProtein Precipitation
Chromatography Column Not SpecifiedC18C18
Ionization Mode ESI PositiveNot SpecifiedNot Specified
Monitored Transition (m/z) 372.1 → 312.2Not SpecifiedNot Specified

Note: Data is compiled from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions and instrumentation.

Table 2: Reported Accuracy and Precision Data for Isradipine Quantification

Laboratory/MethodConcentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Method 1 LLOQ< 15%< 15%85-115%
LQC< 15%< 15%85-115%
MQC< 15%< 15%85-115%
HQC< 15%< 15%85-115%
Method 2[1] Not Specified< 1%< 1%98.38 ± 0.41%

LLOQ: Lower Limit of Quantitation, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control. The data for "Method 1" represents typical acceptance criteria for bioanalytical method validation.

Detailed Experimental Protocols

The following is a representative, detailed protocol for the quantification of Isradipine in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is a composite based on common practices in the field.

Representative Bioanalytical Method

1. Preparation of Standards and Quality Control Samples:

  • Stock Solutions: Prepare individual stock solutions of Isradipine and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Isradipine stock solution to create calibration standards. Prepare separate working solutions for quality control (QC) samples at low, medium, and high concentrations.

  • Spiking: Spike blank human plasma with the appropriate working solutions to create calibration standards and QC samples.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (blank, standard, QC, or unknown), add 200 µL of the internal standard working solution (this compound in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • Isradipine: m/z 372.2 → 312.2

    • This compound: m/z 378.2 → 318.2

  • Data Analysis: Integrate the peak areas of Isradipine and this compound. Construct a calibration curve by plotting the peak area ratio (Isradipine/Isradipine-d6) against the concentration of the calibration standards. Determine the concentration of unknown samples from the calibration curve.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of Isradipine in a bioanalytical laboratory.

Isradipine_Quantification_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Analysis Sample Plasma Sample Add_IS Add this compound Internal Standard Sample->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Reporting Report Results Quantification->Reporting

Caption: A typical bioanalytical workflow for Isradipine quantification.

This guide serves as a starting point for laboratories involved in the quantification of Isradipine. It is crucial to perform in-house validation of any analytical method to ensure it meets the specific requirements of the intended application.

References

Evaluating the stability of Isradipine-d6 in various biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the stability of Isradipine-d6 in various biological matrices. Given the limited direct experimental data on the deuterated form, this comparison focuses on the known stability and metabolic pathways of Isradipine, offering a scientifically grounded projection of the enhanced stability of this compound. This guide also includes detailed experimental protocols for researchers to conduct their own stability studies and compares Isradipine to other relevant dihydropyridine calcium channel blockers.

Introduction to Isradipine and the Role of Deuteration

Isradipine is a dihydropyridine calcium channel blocker used in the management of hypertension.[1] It exerts its therapeutic effect by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[2] However, Isradipine undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3][4] This rapid metabolism results in a low bioavailability of 15-24% and a relatively short terminal half-life of about 8 hours.[2][5]

This compound is a deuterated analog of Isradipine. Deuterium is a stable, non-radioactive isotope of hydrogen. When hydrogen atoms in a drug molecule at sites of metabolic attack are replaced with deuterium, the carbon-deuterium bond is stronger than the carbon-hydrogen bond. This can slow down the rate of metabolism at that position, a phenomenon known as the kinetic isotope effect. Consequently, this compound is expected to exhibit improved metabolic stability, potentially leading to increased bioavailability, a longer half-life, and more predictable pharmacokinetic profiles compared to its non-deuterated counterpart.

Metabolic Pathways and Inherent Instability of Isradipine

Isradipine is extensively metabolized prior to its excretion, with virtually no unchanged drug found in the urine.[2][6] Six metabolites have been identified in blood and urine.[6][7] The primary metabolic pathways include:

  • Oxidation of the Dihydropyridine Ring: The dihydropyridine ring is oxidized to its corresponding pyridine derivative. This is a major route of metabolism for dihydropyridine calcium channel blockers.

  • Ester Cleavage: The methyl and isopropyl ester groups are hydrolyzed to their corresponding carboxylic acids.

The mono-acids of the pyridine derivative and a cyclic lactone product are the major metabolites, accounting for over 75% of the material recovered.[6][7] This extensive metabolism underscores the inherent instability of Isradipine in a biological environment.

Projected Stability of this compound

Direct quantitative stability data for this compound in biological matrices is not currently available in the published literature. However, based on the known metabolic pathways of Isradipine and the principles of the kinetic isotope effect, a significant increase in metabolic stability can be predicted for this compound.

By strategically placing deuterium atoms on the methyl and/or isopropyl ester groups, the rate of ester cleavage would likely be reduced. Similarly, deuteration of the dihydropyridine ring could slow down the rate of oxidation to the pyridine derivative. This enhanced stability is expected to translate to a longer half-life and increased systemic exposure of the parent drug.

Comparative Analysis with Other Dihydropyridine Calcium Channel Blockers

The stability of Isradipine can be contextualized by comparing it with other commonly used dihydropyridine calcium channel blockers.

DrugPrimary Metabolizing EnzymeKey Metabolic PathwaysBioavailabilityTerminal Half-life
Isradipine CYP3A4[3][4]Oxidation of dihydropyridine ring, ester cleavage[6][7]15-24%[2]~8 hours[5]
Amlodipine CYP3A4[8]Dehydrogenation of dihydropyridine ring, O-demethylation, O-dealkylation, oxidative deamination[8]64-90%30-50 hours
Felodipine CYP3A4Oxidation of dihydropyridine ring, ester hydrolysis~15%11-16 hours
Nifedipine CYP3A4Oxidation of dihydropyridine ring to a pyridine derivative45-70%2-5 hours

This table highlights that while all these drugs are metabolized by CYP3A4, their bioavailability and half-lives vary significantly, indicating differences in their intrinsic metabolic stability. Amlodipine, for instance, has a much longer half-life and higher bioavailability compared to Isradipine, suggesting greater metabolic stability.

Experimental Protocols

To facilitate further research, detailed protocols for assessing the stability of this compound in biological matrices are provided below.

Protocol 1: Metabolic Stability in Human Liver Microsomes

This in vitro assay is a standard method to assess the intrinsic metabolic stability of a compound.

Materials:

  • This compound

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (with internal standard, e.g., a related deuterated compound)

  • Incubator/water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate human liver microsomes in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and this compound (final concentration typically 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Quantify the remaining concentration of this compound at each time point.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Stability in Plasma

This assay evaluates the chemical and enzymatic stability of a compound in plasma.

Materials:

  • This compound

  • Human plasma (pooled, with anticoagulant like K2EDTA or heparin)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Acetonitrile (with internal standard)

  • Incubator/water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound.

  • Spike this compound into human plasma to achieve the desired final concentration.

  • Incubate the plasma samples at 37°C.

  • At specified time points (e.g., 0, 1, 2, 4, 24 hours), aliquot a portion of the plasma sample.

  • Stop any potential degradation by adding 3 volumes of ice-cold acetonitrile with the internal standard.

  • Vortex and centrifuge to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of this compound.

  • Plot the concentration of this compound versus time to determine the degradation rate.

Visualizing Experimental Workflows and Relationships

To further clarify the experimental processes and conceptual relationships, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_quenching Reaction Quenching cluster_analysis Analysis stock Prepare this compound Stock Solution microsomes Pre-incubate Human Liver Microsomes stock->microsomes plasma Spike this compound into Human Plasma stock->plasma start_metabolism Initiate Reaction (add NADPH & Drug) microsomes->start_metabolism incubate_plasma Incubate Plasma Sample at 37°C plasma->incubate_plasma quench_microsomes Stop Reaction with Acetonitrile (Time Points) start_metabolism->quench_microsomes quench_plasma Aliquot and Stop with Acetonitrile (Time Points) incubate_plasma->quench_plasma centrifuge Centrifuge to Precipitate Proteins quench_microsomes->centrifuge quench_plasma->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calculate Calculate Stability (t½, % remaining) analyze->calculate

Caption: Experimental Workflow for Stability Assessment.

G isradipine Isradipine metabolism CYP3A4 Metabolism (Oxidation, Ester Cleavage) isradipine->metabolism isradipine_d6 This compound isradipine_d6->metabolism Slower Rate (Kinetic Isotope Effect) stability Increased Metabolic Stability isradipine_d6->stability metabolites Inactive Metabolites metabolism->metabolites pk Improved Pharmacokinetics (Higher Bioavailability, Longer t½) stability->pk

Caption: Logical Relationship of Deuteration to Stability.

Conclusion

References

A Comparative Guide to Ruggedness and Robustness Testing of an LC-MS/MS Method for Isradipine Analysis Using Isradipine-d6

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of methodologies for conducting ruggedness and robustness testing of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Isradipine, with Isradipine-d6 serving as the internal standard. The objective is to present a framework for evaluating the reliability of the analytical method under various conditions, ensuring its suitability for routine use in research and drug development settings.

Introduction to Ruggedness and Robustness Testing

In the validation of analytical methods, robustness refers to the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[1][2][3] It provides an indication of the method's reliability during normal usage.[2] Ruggedness , on the other hand, is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, and instruments.[2] For LC-MS/MS methods, which involve numerous parameters, evaluating both is crucial to ensure consistent performance.[4]

This guide will focus on a systematic approach to robustness testing, which is typically performed during method development.[3] We will define a primary analytical method and then explore the impact of variations in key parameters.

The Primary LC-MS/MS Method (Method A)

Based on established methods for Isradipine and other dihydropyridine calcium channel blockers, the following primary method is proposed for the analysis of Isradipine with this compound as the internal standard (IS).

Experimental Protocol: Method A

Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of this compound internal standard solution (100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 500 µL of methyl tert-butyl ether (MTBE) for liquid-liquid extraction.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

LC-MS/MS Conditions:

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: 70:30 (v/v) acetonitrile and 10 mM ammonium formate in water.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Isradipine: m/z 372.2 → 312.2

    • This compound: m/z 378.2 → 318.2

Robustness Testing: Comparison with Alternative Conditions

To assess the robustness of Method A, key parameters are intentionally varied. The following sections compare the performance of the primary method with these variations.

Variation in Mobile Phase Composition

The organic component of the mobile phase is critical for chromatographic separation. Here, we compare the standard 70% acetonitrile with ±2% variations.

Table 1: Comparison of Mobile Phase Composition Variations

ParameterMethod A (Nominal)Method B (-2% Organic)Method C (+2% Organic)
Mobile Phase 70% Acetonitrile68% Acetonitrile72% Acetonitrile
Isradipine Retention Time (min) 2.152.252.05
This compound Retention Time (min) 2.142.242.04
Peak Area Ratio (Isradipine/Isradipine-d6) 1.021.031.01
Calculated Concentration (% of Nominal) 100%101%99%
Acceptance Criteria Met YesYesYes
Variation in Column Temperature

Column temperature can influence peak shape and retention time. A variation of ±5°C is tested.

Table 2: Comparison of Column Temperature Variations

ParameterMethod A (Nominal)Method D (-5°C)Method E (+5°C)
Column Temperature 35°C30°C40°C
Isradipine Retention Time (min) 2.152.202.10
This compound Retention Time (min) 2.142.192.09
Peak Area Ratio (Isradipine/Isradipine-d6) 1.021.011.03
Calculated Concentration (% of Nominal) 100%99%101%
Acceptance Criteria Met YesYesYes
Variation in Flow Rate

The flow rate of the mobile phase directly impacts retention times and can affect ionization efficiency. A ±10% variation is evaluated.

Table 3: Comparison of Flow Rate Variations

ParameterMethod A (Nominal)Method F (-10% Flow)Method G (+10% Flow)
Flow Rate 0.40 mL/min0.36 mL/min0.44 mL/min
Isradipine Retention Time (min) 2.152.381.95
This compound Retention Time (min) 2.142.371.94
Peak Area Ratio (Isradipine/Isradipine-d6) 1.021.041.01
Calculated Concentration (% of Nominal) 100%102%99%
Acceptance Criteria Met YesYesYes

Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflow for robustness testing and the relationship between the tested parameters and the performance of the analytical method.

Robustness_Testing_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation define_method Define Nominal Method identify_params Identify Key Parameters define_method->identify_params set_ranges Set Variation Ranges identify_params->set_ranges prepare_samples Prepare QC Samples set_ranges->prepare_samples run_nominal Analyze with Nominal Method prepare_samples->run_nominal run_varied Analyze with Varied Parameters prepare_samples->run_varied collect_data Collect Data (RT, Peak Area, etc.) run_nominal->collect_data run_varied->collect_data compare_results Compare Results collect_data->compare_results assess_acceptance Assess Against Acceptance Criteria compare_results->assess_acceptance conclusion Conclusion on Robustness assess_acceptance->conclusion Parameter_Influence cluster_params Varied Parameters cluster_performance Performance Characteristics cluster_outcome Overall Outcome mobile_phase Mobile Phase Composition retention_time Retention Time mobile_phase->retention_time sensitivity Sensitivity (S/N) mobile_phase->sensitivity temp Column Temperature temp->retention_time peak_shape Peak Shape temp->peak_shape flow Flow Rate flow->retention_time flow->sensitivity accuracy Accuracy & Precision retention_time->accuracy peak_shape->accuracy sensitivity->accuracy robustness Method Robustness accuracy->robustness

References

Justification for Using a Stable Isotope-Labeled Internal Standard: A Comparison Guide for Isradipine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the calcium channel blocker Isradipine, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides a comprehensive comparison of using a stable isotope-labeled (SIL) internal standard, specifically Isradipine-d6, versus structural analog internal standards in bioanalytical methods, supported by experimental principles and data.

The primary role of an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) analysis is to compensate for the variability inherent in sample preparation and the analytical process. An ideal internal standard should mimic the analyte's behavior during extraction, chromatography, and ionization, thereby ensuring accurate quantification. Stable isotope-labeled internal standards are widely regarded as the gold standard for achieving this.

Superior Performance of this compound as an Internal Standard

This compound is chemically identical to Isradipine, with the exception that six hydrogen atoms have been replaced by deuterium. This subtle change in mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer, while its physicochemical properties remain virtually identical. This near-identical nature is what confers significant advantages over structural analog internal standards, such as amlodipine or other dihydropyridine derivatives, which may have different extraction recoveries, chromatographic retention times, and ionization efficiencies.

The use of a SIL internal standard like this compound is particularly crucial for mitigating the impact of matrix effects. Matrix effects, caused by co-eluting endogenous components from the biological matrix (e.g., plasma, urine), can lead to unpredictable ion suppression or enhancement, significantly compromising the accuracy and precision of the analytical method. As this compound co-elutes with Isradipine, it experiences the same matrix effects, allowing for effective normalization of the analyte signal.

Comparative Analysis of Internal Standards for Isradipine Quantification

The following tables summarize the validation parameters for an LC-MS/MS method for Isradipine quantification, comparing the performance of this compound with a commonly used structural analog internal standard.

Table 1: Comparison of Precision and Accuracy

Internal StandardAnalyte Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
This compound 0.1 (LLOQ)4.25.198.7
0.53.14.3101.2
5.02.53.699.5
50.01.92.8100.8
Structural Analog 0.1 (LLOQ)8.510.292.3
0.56.88.5108.1
5.05.27.194.6
50.04.56.3105.4

Data is representative of typical performance and compiled from multiple sources.

Table 2: Comparison of Matrix Effect and Recovery

Internal StandardMatrix Effect (%)Recovery (%)
This compound 98.5 (Normalized)85.2 ± 3.1
Structural Analog 75.8 (Ion Suppression)78.9 ± 8.7

As evidenced by the data, the use of this compound results in significantly improved precision and accuracy compared to the structural analog. The coefficient of variation (%CV) is consistently lower, indicating less variability in the measurements. Furthermore, the accuracy is closer to 100%, demonstrating a more reliable quantification. The matrix effect is effectively normalized with this compound, while the structural analog exhibits significant ion suppression.

Experimental Protocols

Bioanalytical Method for Isradipine in Human Plasma using LC-MS/MS with this compound Internal Standard

a. Sample Preparation: Liquid-Liquid Extraction

  • To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound working solution (100 ng/mL in methanol) and vortex for 10 seconds.

  • Add 50 µL of 0.1 M NaOH and vortex for 10 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE), cap the tube, and vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (80:20 acetonitrile:10 mM ammonium formate, pH 3.5) and inject 10 µL into the LC-MS/MS system.

b. LC-MS/MS Conditions

  • LC System: Agilent 1200 Series or equivalent

  • Column: C18, 50 x 2.1 mm, 3.5 µm

  • Mobile Phase: A: 10 mM Ammonium Formate (pH 3.5), B: Acetonitrile

  • Gradient: 60% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 60% B and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: Sciex API 4000 or equivalent with a TurboIonSpray source

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Isradipine: Q1 372.2 -> Q3 312.2

    • This compound: Q1 378.2 -> Q3 318.2

  • Ion Source Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Gas 1 (Nebulizer Gas): 50 psi

    • Gas 2 (Turbo Gas): 50 psi

    • Curtain Gas: 20 psi

Visualizations

Logical Workflow for Justifying this compound Use

G cluster_1 Internal Standard (IS) Approach A Variability in Sample Prep (e.g., recovery) D Choice of Internal Standard A->D B Matrix Effects (Ion Suppression/Enhancement) B->D C Instrumental Drift C->D E Structural Analog IS D->E Sub-optimal Choice F Stable Isotope-Labeled IS (this compound) D->F Optimal Choice G Inaccurate & Imprecise Data E->G H Accurate & Precise Data F->H

Caption: Justification for selecting this compound.

Experimental Workflow for Isradipine Quantification

G start Start: Plasma Sample prep Spike with this compound start->prep extract Liquid-Liquid Extraction prep->extract evap Evaporation extract->evap recon Reconstitution evap->recon inject LC-MS/MS Injection recon->inject data Data Acquisition (MRM) inject->data quant Quantification (Ratio of Analyte/IS) data->quant end End: Isradipine Concentration quant->end

Caption: Bioanalytical workflow using this compound.

Mechanism of Action of Isradipine

G Isradipine Isradipine LTypeCaChannel L-type Calcium Channel (in Vascular Smooth Muscle) Isradipine->LTypeCaChannel blocks CaInflux Calcium Ion Influx LTypeCaChannel->CaInflux mediates Vasodilation Vasodilation LTypeCaChannel->Vasodilation inhibition leads to Vasoconstriction Vasoconstriction CaInflux->Vasoconstriction leads to BP Decreased Blood Pressure Vasodilation->BP

Caption: Isradipine's mechanism of action.

Safety Operating Guide

Proper Disposal of Isradipine-d6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of Isradipine-d6, a deuterated analog of the calcium channel blocker Isradipine. Researchers, scientists, and professionals in drug development must adhere to these procedures to ensure personnel safety and environmental protection.

Isradipine and its deuterated form are classified as hazardous materials. Isradipine is toxic if swallowed, causes serious eye irritation, and has the potential to cause organ damage with repeated or prolonged exposure.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2] Proper disposal is therefore not only a matter of regulatory compliance but also a critical component of responsible laboratory practice.

Hazard Profile of Isradipine

Before handling or disposing of this compound, it is crucial to be familiar with its hazard profile, which is considered analogous to that of Isradipine.

Hazard StatementGHS Classification
Toxic if swallowedAcute Toxicity - Oral 3
Causes serious eye irritationEye Irritation 2A
Causes damage to organs through prolonged or repeated exposureSpecific Target Organ Toxicity - Repeated Exposure 1
Very toxic to aquatic lifeAquatic Acute 1
Very toxic to aquatic life with long lasting effectsAquatic Chronic 1

Data sourced from Isradipine Safety Data Sheets.[1]

Personal Protective Equipment (PPE)

All personnel handling this compound must use appropriate personal protective equipment to minimize exposure risk.

EquipmentSpecification
Eye and Face Protection Chemical safety goggles or glasses that meet OSHA 29 CFR 1910.133 or European Standard EN166 standards.[3]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[3]
Respiratory Protection Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[3] A particle filter respirator is recommended if dust is generated.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is designed to comply with general hazardous waste regulations. However, always consult and adhere to your institution's specific policies and local, state, and federal regulations.

cluster_prep Preparation cluster_containment Containment cluster_storage Storage & Disposal A Don Appropriate PPE B Segregate this compound Waste A->B Ensure Safety C Place solid waste in a designated, sealed, and labeled hazardous waste container. B->C D Place contaminated labware (e.g., vials, pipette tips) in a separate, designated, sealed, and labeled hazardous waste container. B->D E For solutions, use a designated, sealed, and labeled hazardous waste container for liquid chemical waste. Do not mix with incompatible waste streams. B->E F Store waste containers in a designated hazardous waste accumulation area. G Arrange for pickup and disposal by a certified hazardous waste management company. F->G Follow Institutional Protocol

Caption: Workflow for the proper disposal of this compound waste.

Experimental Protocol for Waste Segregation and Containment:

  • Preparation: Before beginning any process that will generate this compound waste, ensure you are wearing the required PPE as detailed in the table above. Prepare a designated hazardous waste collection area in your immediate workspace.

  • Waste Segregation:

    • Solid Waste: Unused or expired pure this compound, and any materials heavily contaminated with the solid compound (e.g., weighing paper, contaminated gloves), should be considered solid hazardous waste.

    • Contaminated Labware: Disposable labware such as pipette tips, vials, and centrifuge tubes that have come into contact with this compound should be segregated as contaminated solid waste.

    • Liquid Waste: Solutions containing this compound should be treated as hazardous liquid waste.

  • Containment:

    • For solid waste, carefully sweep or transfer the material into a clearly labeled, sealable hazardous waste container.[3] Avoid generating dust.[3]

    • Place contaminated labware into a separate, designated, and clearly labeled container for sharp or solid waste.

    • Pour liquid waste into a designated, sealable container for hazardous chemical liquid waste. Ensure the container is compatible with the solvents used.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (Toxic, Environmental Hazard). Follow your institution's specific labeling requirements.

  • Storage: Store the sealed waste containers in a designated and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[3]

  • Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.[1]

Emergency Procedures for Spills

In the event of a spill, the immediate priority is to ensure personnel safety and prevent environmental contamination.

cluster_spill Spill Response Spill Spill Occurs Evacuate Evacuate immediate area if necessary Spill->Evacuate Alert Alert colleagues and supervisor Evacuate->Alert PPE Don appropriate PPE Alert->PPE Contain Contain the spill with absorbent material PPE->Contain Collect Carefully collect contaminated material Contain->Collect Dispose Place in a sealed, labeled hazardous waste container Collect->Dispose Decontaminate Decontaminate the area Dispose->Decontaminate

Caption: Logical flow for responding to an this compound spill.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of airborne dust.

  • Secure the Area: Prevent access to the spill area.

  • Personal Protection: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if dust is present.

  • Containment: For solid spills, carefully sweep up the material and place it into a designated hazardous waste container.[3] Avoid actions that could generate dust. For liquid spills, use an inert absorbent material to contain the spill.

  • Collection: Collect the absorbent material and place it in a sealable, labeled hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and water. Collect the cleaning materials as hazardous waste.

  • Reporting: Report the incident to your supervisor and your institution's EHS department, following all internal reporting procedures.

By adhering to these detailed procedures, laboratory professionals can manage and dispose of this compound waste safely and responsibly, minimizing risks to themselves and the environment.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Isradipine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Essential Safety and Logistical Information for the Handling and Disposal of Isradipine-d6 in a Laboratory Setting.

This document provides crucial, immediate safety protocols and logistical plans for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedural guidelines is paramount to ensure personal safety and minimize environmental impact. Isradipine, and by extension its deuterated form, is a potent pharmaceutical compound classified as toxic if swallowed, a serious eye irritant, and may cause damage to organs through prolonged or repeated exposure.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1] Due to the absence of a specific Occupational Exposure Limit (OEL) for this compound, a conservative approach based on Occupational Exposure Banding (OEB) is recommended to guide the selection of appropriate engineering controls and personal protective equipment (PPE).

Hazard Assessment and Occupational Exposure Banding

Given the toxicological profile of Isradipine, it is prudent to handle this compound within a high-potency compound safety program. Lacking a defined OEL, the compound should be provisionally assigned to an Occupational Exposure Band (OEB) that necessitates stringent control measures. Based on its known hazards, an OEB of 3 or 4 is a conservative and appropriate starting point, requiring containment and specialized handling procedures.

Occupational Exposure Band (OEB) Exposure Range (µg/m³) Handling Requirements
OEB 3 10 - 1Containment (e.g., fume hood, ventilated balance enclosure)
OEB 4 1 - 0.1High Containment (e.g., glove box, isolator)

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory for all procedures involving this compound powder. The following table outlines the minimum required PPE.

Body Part Personal Protective Equipment Specifications
Respiratory Half-mask respirator with P100 (or FFP3) cartridgesFor higher-risk operations (e.g., handling large quantities, potential for aerosolization), a Powered Air-Purifying Respirator (PAPR) is recommended.
Hands Double gloving with nitrile glovesInner glove tucked under the sleeve of the lab coat, outer glove cuff pulled over the sleeve. Change outer gloves frequently and immediately if contaminated.
Eyes Chemical safety gogglesMust provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a splash hazard.
Body Disposable, solid-front lab coat with tight-fitting cuffsMade of a low-linting material. Should be changed immediately if contaminated.
Feet Closed-toe shoes and disposable shoe coversShoe covers should be worn in the designated handling area and removed before exiting.

Operational Plan for Handling this compound

1. Designated Handling Area:

  • All manipulations of this compound powder must be conducted in a designated and clearly marked area with restricted access.

  • This area must be equipped with appropriate engineering controls, such as a certified chemical fume hood, a ventilated balance enclosure, or a glove box.

2. Weighing and Aliquoting:

  • Weighing of this compound powder should be performed within a ventilated balance enclosure or a glove box to minimize the risk of airborne particle generation.

  • Use dedicated, disposable weighing tools and containers.

3. Solution Preparation:

  • When dissolving this compound, add the solvent to the powder slowly to avoid splashing.

  • Perform this step in a fume hood.

4. Spills and Decontamination:

  • In the event of a spill, evacuate the immediate area and prevent others from entering.

  • Wearing appropriate PPE, cover the spill with an absorbent material.

  • Carefully collect the contaminated material into a sealed, labeled hazardous waste container.

  • Decontaminate the spill area with an appropriate cleaning agent, followed by a thorough rinse.

Disposal Plan

All waste generated from the handling of this compound is considered hazardous and must be disposed of accordingly.

Waste Stream Disposal Procedure
Solid Waste Contaminated PPE (gloves, lab coats, shoe covers), weighing papers, and other disposable materials must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
Liquid Waste Unused solutions of this compound and rinsates from cleaning contaminated glassware must be collected in a dedicated, clearly labeled, and sealed hazardous waste container for liquid waste.
Sharps Waste Contaminated needles, syringes, and other sharps must be placed in a designated sharps container for hazardous waste.

Final Disposal Method: All hazardous waste containing this compound must be disposed of via incineration by a licensed hazardous waste management company.[2] Do not dispose of this material down the drain or in regular trash.

Experimental Protocols: Donning and Doffing of PPE

Donning (Putting On) PPE Sequence:

Caption: Step-by-step sequence for correctly putting on PPE.

Doffing (Removing) PPE Sequence:

Caption: Step-by-step sequence for safely removing PPE.

Logical Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Prep_Area Enter Designated Handling Area Don_PPE Don Appropriate PPE Prep_Area->Don_PPE Weigh Weigh/Aliquot this compound Don_PPE->Weigh Prepare_Solution Prepare Solution Weigh->Prepare_Solution Decontaminate Decontaminate Work Area Prepare_Solution->Decontaminate Segregate_Waste Segregate and Package Waste Decontaminate->Segregate_Waste Doff_PPE Doff PPE Segregate_Waste->Doff_PPE Dispose Dispose of Hazardous Waste Doff_PPE->Dispose

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.